3-Cyclohexyl-2-oxopropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQKNYMCJALGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyclohexyl-2-oxopropanoic Acid: Structural Chemistry & Pharmacological Applications
[1][2]
Executive Summary
This compound (CAS: 5962-91-4) is a critical alpha-keto acid intermediate in organic synthesis and drug development. Structurally, it represents the saturated analog of phenylpyruvic acid. It serves as the direct biosynthetic precursor to L-Cyclohexylalanine (Cha) , a non-proteinogenic amino acid widely employed in peptidomimetic drugs (e.g., HIV protease inhibitors, ACE inhibitors) to enhance lipophilicity and proteolytic stability. Beyond its role as a synthon, the compound acts as a metabolic probe, exhibiting competitive inhibition kinetics against lactate dehydrogenase (LDH) and serving as a substrate for specific transaminases.
Chemical Identity & Structural Analysis[3][4][5][6]
Nomenclature and Identifiers
-
Common Names: 3-Cyclohexylpyruvic acid;
-Keto- -cyclohexylpropionic acid; Cyclohexylpyruvate. -
CAS Registry Number: 5962-91-4
-
SMILES: O=C(O)C(=O)CC1CCCCC1
-
InChI Key: JCIZEWRBCTUEFG-UHFFFAOYSA-N
Structural Configuration
The molecule consists of a cyclohexyl ring attached via a methylene bridge to an
Tautomerism
Like most
Figure 1: Keto-enol tautomerism of this compound.[3][4][5][1][6] The equilibrium strongly favors the keto form in aqueous solution.
Physicochemical Profile
The compound acts as a weak organic acid with lipophilic character due to the cyclohexyl moiety.
| Property | Value / Description | Note |
| Molecular Weight | 170.21 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 55–58 °C | Varies with purity/solvate form |
| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in Water | Solubility increases at pH > 4 |
| pKa (COOH) | ~2.5 – 3.0 | Typical for |
| LogP | ~1.8 – 2.1 | More lipophilic than pyruvic acid |
| Stability | Sensitive to oxidation and decarboxylation | Store at -20°C; protect from light |
Synthetic Pathways[10]
Synthesis is achieved either through catalytic hydrogenation of aromatic precursors or direct chemical assembly.
Method A: Catalytic Hydrogenation (Industrial Route)
The most common route involves the ring saturation of phenylpyruvic acid .
-
Reagents:
(gas), Pt/C or Rh/C catalyst.[7] -
Conditions: Moderate pressure (3-5 bar), acidic media (acetic acid) to prevent ketone reduction.
-
Mechanism: Heterogeneous catalysis reduces the aromatic ring while preserving the
-keto functionality (if conditions are controlled to avoid reducing the C=O to C-OH).
Method B: Grignard/Oxalate Synthesis (Laboratory Route)
Used for isotopic labeling or small-scale production.
-
Formation of Grignard: Cyclohexylmethyl bromide + Mg
Cyclohexylmethylmagnesium bromide. -
Nucleophilic Attack: Reaction with diethyl oxalate at low temperature (-78°C).
-
Hydrolysis: Acidic hydrolysis of the resulting
-keto ester to the free acid.
Method C: Enzymatic Transamination
-
Enzyme: Branched-chain aminotransferase (BCAT) or Aspartate aminotransferase.
-
Substrate: L-Cyclohexylalanine +
-Ketoglutarate. -
Reaction: Reversible transfer of the amino group to yield this compound and Glutamate.
Figure 2: Primary synthetic and metabolic pathways linking Phenylpyruvic acid, Cyclohexylalanine, and the target keto acid.
Biological Significance & Enzyme Kinetics[11][12]
Lactate Dehydrogenase (LDH) Interaction
This compound acts as a substrate analog for Lactate Dehydrogenase.
-
Mechanism: It competes with pyruvate for the active site. Due to the bulky cyclohexyl group, the turnover rate (
) is significantly lower than that of pyruvate, often leading to competitive inhibition kinetics in the presence of natural substrates. -
Structural Insight: The hydrophobic cyclohexyl tail probes the substrate specificity pocket of LDH, revealing the enzyme's tolerance for bulky aliphatic groups compared to planar aromatic rings.
Transaminase Activity
It serves as the
-
Reaction: Cyclohexylpyruvate + Glutamate ⇌ Cyclohexylalanine + α-Ketoglutarate
-
Significance: This pathway is exploited in biocatalysis to produce enantiopure L-Cyclohexylalanine using engineered aminotransferases.
Applications in Drug Development
The compound is a "privileged scaffold" precursor in medicinal chemistry.
Peptidomimetic Synthesis (ACE & HIV Inhibitors)
The primary utility is the synthesis of L-Cyclohexylalanine (Cha) . Cha is incorporated into peptide drugs to replace Phenylalanine (Phe) or Tyrosine (Tyr).
-
Effect: The cyclohexyl ring is more lipophilic and sterically demanding than the phenyl ring. It disrupts
-cation interactions and increases resistance to chymotrypsin-like proteases, extending the drug's half-life. -
Example: In the development of ACE inhibitors (e.g., analogs of Enalapril) and Renin inhibitors , the cyclohexylpyruvate moiety allows for the introduction of the Cha side chain via reductive amination with dipeptides (e.g., L-Alanyl-L-Proline).
Metabolic Probe
Researchers use this compound to study:
-
Mitochondrial Transport: Investigating monocarboxylate transporters (MCTs) specificity.
-
PKU Research: As a non-aromatic analog of phenylpyruvate to study the neurotoxicity mechanisms associated with accumulation of
-keto acids in Phenylketonuria (PKU).
Handling and Safety Protocols
-
Storage: The compound is prone to slow decarboxylation and oxidation. Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solubility: Dissolve in DMSO or Ethanol for stock solutions. Aqueous solutions should be prepared fresh and kept on ice.
-
Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
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- 7. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]
The Enigmatic Role of 3-Cyclohexyl-2-oxopropanoic Acid in Amino Acid Metabolism: A Hypothetical Exploration
For: Researchers, Scientists, and Drug Development Professionals
Abstract
While the metabolic fates of common amino acids and their corresponding α-keto acids are well-documented, the biochemical pathways involving more complex or xenobiotic structures remain a frontier of metabolic research. This technical guide delves into the hypothetical role of 3-Cyclohexyl-2-oxopropanoic acid, a molecule at the interface of amino acid and lipid metabolism. In the absence of direct empirical evidence, this document synthesizes established principles of enzymology and metabolic biochemistry to propose a scientifically grounded, putative metabolic pathway for this unique α-keto acid. We will explore its potential origins via transamination of a novel amino acid, its likely catabolism through oxidative decarboxylation, and the broader physiological implications. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to investigate and validate these hypotheses, paving the way for a deeper understanding of metabolic plasticity and its potential therapeutic applications.
Introduction: The Significance of α-Keto Acids in Metabolic Networks
Alpha-keto acids are pivotal intermediates in cellular metabolism, representing the carbon skeletons of amino acids.[1][2] Their metabolism is a critical juncture, connecting amino acid catabolism and anabolism with central energy-producing pathways like the citric acid cycle.[1] The removal of the amino group from an amino acid via transamination results in the formation of its corresponding α-keto acid.[1] This process is fundamental for nitrogen balance and the synthesis of non-essential amino acids.[3]
The metabolic fate of an α-keto acid is largely determined by the structure of its side chain. For instance, the branched-chain α-keto acids (BCKAs) derived from leucine, isoleucine, and valine are catabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a crucial enzyme in energy homeostasis.[4][5][6] Phenylpyruvic acid, the α-keto acid of phenylalanine, is a key intermediate in the catabolism of this aromatic amino acid.[7][8]
This guide focuses on a novel molecule, this compound. Due to its structural similarity to both branched-chain and aromatic α-keto acids, we hypothesize its integration into known metabolic pathways. The cyclohexyl group presents a bulky, hydrophobic side chain, suggesting an interaction with enzymes that accommodate such structures.
A Hypothetical Metabolic Pathway for this compound
Based on established biochemical principles, we propose a two-step metabolic pathway for this compound, originating from a hypothetical amino acid precursor, 3-cyclohexylalanine.
Step 1: Formation via Transamination
The initial step in the metabolism of most amino acids is the transfer of their amino group to an α-keto acid, a reaction catalyzed by aminotransferases (also known as transaminases).[3][9][10] We propose that this compound is formed from the transamination of 3-cyclohexylalanine.
-
Proposed Reaction: 3-Cyclohexylalanine + α-Ketoglutarate ⇌ this compound + L-Glutamate
-
Causality of Enzyme Choice: Aminotransferases exhibit broad substrate specificity, particularly those acting on branched-chain and aromatic amino acids. The bulky cyclohexyl side chain of 3-cyclohexylalanine is structurally analogous to the side chains of leucine and phenylalanine, making it a plausible substrate for branched-chain aminotransferases (BCATs) or aromatic aminotransferases.
Diagram of the Proposed Transamination Reaction:
Caption: Proposed transamination of 3-cyclohexylalanine.
Step 2: Catabolism via Oxidative Decarboxylation
Following its formation, this compound would likely undergo irreversible oxidative decarboxylation, a key regulatory step in the catabolism of α-keto acids.[11][12] This reaction is catalyzed by large, mitochondrial multi-enzyme complexes.
-
Proposed Reaction: this compound + NAD⁺ + Coenzyme A → 3-Cyclohexylpropanoyl-CoA + NADH + H⁺ + CO₂
-
Causality of Enzyme Choice: The branched-chain α-keto acid dehydrogenase (BCKDH) complex is responsible for the oxidative decarboxylation of BCKAs.[4][5][13] Given the structural similarity of the cyclohexyl group to branched alkyl chains, the BCKDH complex is the most probable candidate for catalyzing this reaction. The BCKDH complex has a relatively broad substrate specificity and is known to act on various α-keto acids.[13]
Diagram of the Proposed Oxidative Decarboxylation:
Caption: Proposed oxidative decarboxylation of the keto acid.
Potential Physiological Significance
The existence of a metabolic pathway for this compound could have several physiological implications:
-
Xenobiotic Metabolism: 3-Cyclohexylalanine and its corresponding α-keto acid may be xenobiotics, compounds foreign to an organism's normal biochemistry.[14] The proposed pathway would represent a detoxification mechanism, converting a potentially harmful compound into an intermediate that can be further metabolized or excreted.[15][16]
-
Energy Production: The end product of the proposed pathway, 3-Cyclohexylpropanoyl-CoA, could potentially enter fatty acid β-oxidation pathways, contributing to cellular energy production.
-
Alternative Amino Acid Metabolism: The pathway could represent a novel route for the metabolism of non-proteinogenic amino acids, highlighting the metabolic flexibility of organisms.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesized metabolic pathway, a series of in vitro and cell-based experiments are required.
Synthesis of this compound
As this compound is not readily commercially available, chemical synthesis is the first critical step. A plausible synthetic route is a Michael addition of a cyclohexyl Grignard reagent to an appropriate acrylate derivative, followed by hydrolysis.[17]
Table 1: Synthetic Protocol for 3-(2-Oxocyclohexyl)propanoic Acid (as a proxy)
| Step | Procedure | Reagents | Expected Outcome |
| 1 | Michael Addition | Cyclohexanone, Acrylate ester, Enamine catalyst | Methyl 3-(2-oxocyclohexyl)propanoate |
| 2 | Hydrolysis | Methyl 3-(2-oxocyclohexyl)propanoate, Sodium hydroxide, Hydrochloric acid | 3-(2-Oxocyclohexyl)propanoic acid |
Note: This is a generalized protocol based on the synthesis of a similar compound.[17] Optimization will be necessary.
In Vitro Enzymatic Assays
Objective: To determine if an aminotransferase can convert 3-cyclohexylalanine to this compound.
Protocol:
-
Enzyme Source: Purified recombinant branched-chain aminotransferase (BCAT) or aromatic aminotransferase.
-
Reaction Mixture:
-
Phosphate buffer (pH 7.4)
-
3-cyclohexylalanine (substrate)
-
α-Ketoglutarate (amino group acceptor)
-
Pyridoxal phosphate (PLP) (cofactor)
-
Purified aminotransferase
-
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Analysis: Detect and quantify the formation of this compound and glutamate using HPLC with fluorescence detection after derivatization.[18][19]
Objective: To determine if the BCKDH complex can catabolize this compound.
Protocol:
-
Enzyme Source: Isolated mitochondria (as a source of the BCKDH complex) or purified BCKDH complex.
-
Reaction Mixture:
-
Mitochondrial respiration buffer
-
This compound (substrate)
-
NAD⁺ and Coenzyme A (cofactors)
-
Isolated mitochondria or purified BCKDH complex
-
-
Incubation: Incubate at 37°C.
-
Analysis: Monitor the production of NADH spectrophotometrically at 340 nm. Additionally, quantify the formation of 3-Cyclohexylpropanoyl-CoA using LC-MS/MS.[20]
Cell-Based Metabolic Studies
Objective: To demonstrate the metabolism of 3-cyclohexylalanine and this compound in a cellular context.
Protocol:
-
Cell Culture: Use a suitable cell line, such as HepG2 (liver cells) or C2C12 (muscle cells), which are metabolically active.
-
Stable Isotope Labeling: Treat the cells with ¹³C-labeled 3-cyclohexylalanine or ¹³C-labeled this compound.
-
Metabolite Extraction: After incubation, extract intracellular metabolites.
-
Metabolomic Analysis: Analyze the cell extracts using LC-MS/MS to identify and quantify ¹³C-labeled metabolites, including the hypothesized downstream products like ¹³C-3-Cyclohexylpropanoyl-CoA.[20]
Diagram of the Experimental Workflow:
Caption: Workflow for validating the hypothetical pathway.
Conclusion and Future Directions
This technical guide has outlined a plausible, yet hypothetical, metabolic pathway for this compound based on established principles of amino acid and α-keto acid metabolism. The proposed pathway, involving transamination and oxidative decarboxylation, provides a framework for future research. The detailed experimental protocols described herein offer a clear roadmap for researchers to validate these hypotheses.
Future investigations should focus on identifying the specific aminotransferases and dehydrogenase complexes involved, determining the kinetic parameters of these enzymatic reactions, and exploring the downstream metabolic fate of 3-Cyclohexylpropanoyl-CoA. Elucidating the metabolism of such novel α-keto acids will not only expand our fundamental understanding of metabolic networks but may also open new avenues for drug development and biotechnology.
References
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Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].
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Oxidative decarboxylation. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].
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Keto acid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].
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- Sanadi, D. R., Langley, M., & White, F. (1958). On the mechanism of oxidative decarboxylation of alpha-keto acids. Biochimica et Biophysica Acta, 29(1), 218–219.
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- Synthesis from α-keto acids Synthesis by amid
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Literature review of alpha-keto acids derived from cyclohexylalanine
This guide serves as an advanced technical resource for researchers and drug development scientists focusing on 3-cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvate), the
Synthesis, Enzymology, and Pharmacophore Applications in Peptidomimetics
Executive Summary
The
This guide details the chemical and enzymatic routes to this molecule, its equilibrium dynamics in solution, and its utility as a reversible covalent electrophile in medicinal chemistry.
Chemical Identity & Structural Biology
Nomenclature and Structure
-
IUPAC Name: this compound
-
Common Names: 3-Cyclohexylpyruvate;
-keto- -cyclohexylbutyric acid; Cha-keto acid. -
Molecular Formula:
-
Molecular Weight: 170.21 g/mol
Physicochemical Properties
The molecule exists in a tautomeric equilibrium between the keto form and the enol form, though the keto form predominates in acidic solution.
| Property | Value / Characteristic | Relevance |
| Lipophilicity (LogP) | ~1.8 - 2.1 (Predicted) | Higher than phenylpyruvate; enhances membrane permeability. |
| Steric Bulk | High (Cyclohexyl ring) | Occupies large hydrophobic pockets (S1 subsite) in proteases. |
| Reactivity | Electrophilic C2 Carbon | Susceptible to nucleophilic attack (e.g., Serine-OH, Cysteine-SH). |
| Solubility | Low in water; High in organic solvents (DCM, MeOH) | Requires co-solvents (DMSO) for enzymatic assays. |
Structural Comparison
The cyclohexyl group provides a "saturated" hydrophobic interaction compared to the planar phenyl ring of phenylalanine. This saturation forces the ring into a chair conformation, increasing the effective volume of the side chain and altering binding kinetics in enzyme active sites.
Synthetic Pathways[1][2]
The synthesis of this compound can be achieved via direct chemical hydrogenation or biocatalytic oxidative deamination.
Chemical Synthesis: Catalytic Hydrogenation
The most robust industrial route involves the catalytic hydrogenation of phenylpyruvic acid . This method avoids the harsh conditions required for Grignard additions to oxalates.
-
Substrate: Sodium Phenylpyruvate
-
Catalyst: Rhodium on Alumina (
) or Platinum Oxide ( ) -
Conditions: 3-5 atm
, Room Temperature, Aqueous/Alcoholic solvent. -
Mechanism: Saturation of the aromatic ring while preserving the
-keto functionality. Note: Over-reduction to the -hydroxy acid (hexahydrophenyllactic acid) is a common side reaction that must be controlled by monitoring hydrogen uptake.
Biocatalytic Synthesis: Enzymatic Resolution
For high-purity applications requiring specific chiral precursors (if aminated later), enzymatic routes are preferred to avoid byproducts.
Pathway A: L-Amino Acid Oxidase (LAAO)
L-Amino Acid Oxidases (EC 1.4.3.2), particularly those from snake venom (Crotalus adamanteus, Calloselasma rhodostoma), exhibit high specificity for hydrophobic amino acids.
-
Reaction: L-Cyclohexylalanine
-
Advantage: Irreversible under aerobic conditions; high conversion rates.
-
Challenge: The byproduct
can decarboxylate the keto acid. Catalase must be added to scavenge peroxide.
Pathway B: Transamination
Branched-chain aminotransferases (BCAT) or engineered Aspartate Aminotransferases can reversibly convert Cha to its keto acid.
-
Reaction: L-Cha +
-Ketoglutarate 3-cyclohexyl-2-oxopropanoate + L-Glutamate -
Equilibrium Shift: Requires removal of Glutamate (e.g., via Glutamate Dehydrogenase coupling) to drive yield.
Visualization of Synthetic Logic
Figure 1: Synthetic pathways for this compound. The chemical route (Red) involves ring saturation. The biological route (Blue) involves oxidative deamination of the amino acid.
Pharmaceutical Applications & Mechanism[2][3][4]
The Alpha-Keto "Warhead"
In drug design,
-
Mechanism: The active site nucleophile (e.g., Ser-195 in Chymotrypsin-like proteases) attacks the C2 ketone carbonyl.
-
Adduct: Forms a stable, reversible hemiketal (or hemithiohetal for cysteine proteases).
-
Geometry: The resulting tetrahedral carbon mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme.
Specific Targets
-
HCV NS3 Protease Inhibitors: Early generation inhibitors utilized keto-amide functionalities. The cyclohexyl side chain (P2 position) provides optimal filling of the S2 hydrophobic pocket, often superior to the phenyl ring due to flexibility and shape complementarity.
-
Thrombin Inhibitors: Cyclohexylalanine derivatives are potent thrombin inhibitors. The keto-acid form serves as a precursor to argatroban -like structures or as a direct inhibitor motif.
-
Calpain Inhibitors:
-keto acids are used to inhibit calpains (calcium-dependent cysteine proteases) implicated in neurodegeneration.
Mechanism of Action Diagram
Figure 2: Mechanism of Protease Inhibition. The cyclohexyl ring anchors the molecule in the hydrophobic pocket, positioning the alpha-keto group for nucleophilic attack by the enzyme.
Experimental Protocols
Protocol A: Biocatalytic Synthesis via L-Amino Acid Oxidase
Adapted from standard protocols for hydrophobic amino acids (e.g., molecular cloning of LAAO).
Reagents:
-
L-Cyclohexylalanine (10 mM)
-
L-Amino Acid Oxidase (Snake Venom or Recombinant, 0.5 U/mL)
-
Catalase (200 U/mL) - Critical to prevent oxidative decarboxylation.
-
Buffer: 50 mM Tris-HCl, pH 7.5
Procedure:
-
Dissolution: Dissolve L-Cyclohexylalanine in buffer. If solubility is poor, use up to 5% DMSO.
-
Reaction: Add LAAO and Catalase. Incubate at 37°C with gentle shaking (aeration is required as
is a cosubstrate). -
Monitoring: Monitor the decrease in L-Cha via HPLC (C18 column, Acetonitrile/Water gradient) or the formation of the keto acid (absorbance at ~300 nm for enol form, though less distinct than phenylpyruvate).
-
Termination: Stop reaction by ultrafiltration (10 kDa cutoff) to remove enzymes.
-
Purification: Acidify to pH 2.0 with HCl and extract with Ethyl Acetate. Evaporate solvent to yield the crude keto acid.
Protocol B: Chemical Hydrogenation of Phenylpyruvate
Reagents:
-
Sodium Phenylpyruvate
-
Catalyst: 5% Rhodium on Alumina (
) -
Solvent: Water or 50% Ethanol
Procedure:
-
Setup: Place Sodium Phenylpyruvate in a high-pressure hydrogenation vessel.
-
Catalyst: Add 5 wt% of catalyst relative to substrate.
-
Hydrogenation: Pressurize to 3 atm (45 psi)
. Stir vigorously at room temperature. -
Timeline: Monitor reaction. Typical completion is 4-12 hours. Caution: Prolonged reaction leads to the hydroxy acid.
-
Workup: Filter catalyst over Celite. Acidify filtrate to precipitate this compound. Recrystallize from EtOAc/Hexanes.
References
-
BenchChem. (2025). Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Application Note. Link
-
MDPI. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Link
-
PubMed Central. (2025). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination. Link
-
Google Patents. (2020). Alpha Keto Acid Compositions for Treating Hypo-Albuminemia. US20200281881A1. Link
-
ChemicalBook. (2024). (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis. Link
-
UniProt. (2024). L-amino acid oxidase - Rhodococcus opacus. Link
-
ResearchGate. (2025). α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. Link
-
Wikipedia. (2024). Transamination. Link
-
Santa Cruz Biotechnology. (2024). 3-(2-Oxo-cyclohexyl)-propionic acid. Link
Solubility Profiling and Solvent Selection Strategy for 3-Cyclohexyl-2-oxopropanoic Acid
Part 1: Executive Summary & Molecular Context
3-Cyclohexyl-2-oxopropanoic acid (also known as Cyclohexylpyruvic acid) is a critical alpha-keto acid intermediate, frequently utilized in the synthesis of non-natural amino acids (e.g., cyclohexylalanine) and protease inhibitors.
Unlike simple carboxylic acids, this molecule exhibits a complex amphiphilic solubility profile driven by two competing structural domains:
-
Lipophilic Domain: The cyclohexyl ring (aliphatic, non-polar).
-
Hydrophilic/Reactive Domain: The
-keto acid moiety (polar, H-bond donor/acceptor, chelating capability).
This guide provides a structured approach to determining its solubility profile, predicting solvent behaviors, and selecting systems for reaction, extraction, and crystallization.
Physicochemical Baseline
| Property | Value (Approx/Predicted) | Context |
| Formula | MW: 170.21 g/mol | |
| pKa | ~3.2 – 3.8 | Stronger acid than propionic acid due to the |
| LogP | ~1.8 – 2.3 | Moderately lipophilic; crosses biological membranes but retains water solubility as a salt. |
| Physical State | Solid/Semi-solid | Often isolates as a hydrate or enol form; sensitive to decarboxylation. |
Part 2: Theoretical Solubility Framework
To optimize solvent selection without exhaustive empirical testing, we apply the Hansen Solubility Parameters (HSP) and dielectric principles. The molecule's dual nature dictates that single solvents are often insufficient for high-yield purification, necessitating binary solvent systems.
Predicted Solubility Map
The following table categorizes solvents based on interaction with the this compound structure.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with carboxylic acid and ketone; overcomes crystal lattice energy effectively. |
| Polar Aprotic | DMSO, DMF, THF | Very High | Dipole-dipole interactions stabilize the polar head group; excellent for reaction media but hard to remove. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | "Goldilocks" zone. Good interaction with the organic backbone and polar head. Ideal for extraction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation of the cyclohexyl ring and protonated acid form. |
| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Low (Anti-solvent) | The polar |
| Water | Water (pH < 3) | Low | Predominantly insoluble in protonated form. |
| Aqueous Base | 1M NaOH, NaHCO | High | Forms the carboxylate salt (3-cyclohexyl-2-oxopropanoate), fully water-soluble. |
Part 3: Experimental Protocols (Self-Validating Systems)
Since batch-to-batch variations (purity, polymorphs) affect exact values, you must generate a specific solubility curve for your lot. Use the Gravimetric Saturation Method , which is robust and requires minimal instrumentation.
Protocol A: Gravimetric Solubility Determination
Objective: Determine saturation concentration (
-
Preparation: Add excess this compound solid to 10 mL of the target solvent in a sealed scintillation vial.
-
Equilibration: Agitate at
for 24 hours (orbital shaker at 200 rpm). -
Clarification: Stop agitation and allow solids to settle for 2 hours. Filter the supernatant through a 0.45
PTFE syringe filter (pre-heated to to prevent crash-out). -
Quantification:
-
Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial (
). -
Evaporate solvent under vacuum/nitrogen stream.
-
Dry residue to constant weight (
).
-
-
Calculation:
Protocol B: pH-Dependent Extraction Efficiency
Objective: Determine the partition coefficient (
-
Dissolve 100 mg of compound in 10 mL Ethyl Acetate (Organic phase).
-
Add 10 mL Phosphate Buffer (pH 7.4) (Aqueous phase).
-
Vortex for 2 minutes; centrifuge to separate.
-
Analyze the Aqueous phase via HPLC (UV @ 210 nm) to determine concentration
. -
Validation: Mass balance check.
.
Part 4: Visualization of Workflows
Solubility Measurement Workflow
This diagram outlines the critical path for determining solubility, ensuring thermal equilibrium is maintained to avoid false negatives.
Caption: Step-by-step workflow for determining thermodynamic solubility, highlighting the split between gravimetric and chromatographic analysis.
Solvent Selection Decision Matrix
A logic tree for selecting the correct solvent system based on the process goal (Reaction vs. Purification).
Caption: Decision matrix for selecting solvents based on operational intent (Reaction vs. Purification).
Part 5: Process Optimization & Troubleshooting
Recrystallization Strategy
The most effective purification method for this compound is Anti-Solvent Crystallization .
-
Primary Solvent: Ethyl Acetate (dissolves the compound well at warm temperatures).
-
Anti-Solvent: n-Heptane or Hexane (induces precipitation).
-
Procedure: Dissolve crude material in minimal warm Ethyl Acetate (
). Slowly add n-Heptane until slight turbidity persists. Cool slowly to .
Stability Warning (Decarboxylation)
Alpha-keto acids are prone to oxidative decarboxylation.
-
Avoid: Prolonged heating in high-boiling solvents (e.g., DMSO >
). -
Recommendation: Perform solubility studies and recrystallization below
. Use Nitrogen sparging to minimize oxidative degradation.
References
-
PubChem. (n.d.). Compound Summary for CID 69702: 3-Cyclohexylpropanoic acid (Analog Reference). National Library of Medicine. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP methodology utilized in Part 2).
Methodological & Application
Protocols for the synthesis of 3-Cyclohexyl-2-oxopropanoic acid from phenylalanine
Executive Summary
3-Cyclohexyl-2-oxopropanoic acid (also known as Cyclohexylpyruvic acid) is a critical non-proteinogenic building block, notably utilized in the synthesis of HCV protease inhibitors (e.g., Telaprevir) and collagenase inhibitors. While direct hydrogenation of phenylpyruvic acid is theoretically possible, it suffers from poor chemoselectivity, frequently reducing the
This Application Note details the "Ring-First" Chemo-Enzymatic Protocol , a robust two-step workflow designed to maximize yield and enantiopurity.
-
Chemical Hydrogenation: Catalytic reduction of L-Phenylalanine to L-Cyclohexylalanine (Cha).
-
Enzymatic Oxidative Deamination: Biocatalytic conversion of Cha to the target
-keto acid using L-Amino Acid Oxidase (L-AAO).[1]
Pathway Analysis & Logic
The strategic choice to hydrogenate the amino acid before generating the ketone is based on chemoselectivity principles.
The Chemoselectivity Challenge[2]
-
Route A (Flawed): Phe
Phenylpyruvate Hydrogenation .-
Risk:[2] The
-keto group is highly susceptible to reduction under the conditions required to reduce the aromatic ring (high pressure, metal catalysts), leading to impurities like 3-cyclohexyl-2-hydroxypropanoic acid.
-
-
Route B (Recommended): Phe
Hydrogenation Cyclohexylalanine Oxidation .-
Benefit: The amino group is inert to hydrogenation conditions. The subsequent enzymatic step is highly specific for the
-amino group, leaving the newly formed cyclohexyl ring untouched.
-
Workflow Visualization
Figure 1: The "Ring-First" strategy avoids over-reduction of the ketone moiety.
Detailed Protocols
Step 1: Catalytic Hydrogenation of L-Phenylalanine
This step utilizes Rhodium on Carbon (Rh/C), which is preferred over Palladium for phenyl ring saturation under mild conditions to prevent racemization or hydrogenolysis of the C-N bond.
Materials:
-
Substrate: L-Phenylalanine (CAS: 63-91-2)
-
Catalyst: 5% Rhodium on Carbon (Rh/C), wetted (degussa type)
-
Solvent: 10% Acetic Acid (aq) or 1M HCl (Acidic media prevents catalyst poisoning by the free amine).
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr autoclave).
Protocol:
-
Preparation: Dissolve L-Phenylalanine (10.0 g, 60.5 mmol) in 150 mL of 10% aqueous acetic acid.
-
Catalyst Loading: Carefully add 5% Rh/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere. Caution: Dry Rh/C is pyrophoric.
-
Hydrogenation: Seal the reactor and purge with
(3x) followed by (3x). Pressurize to 5 bar (approx. 75 psi) . -
Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 12–18 hours. Monitor H2 uptake.
-
Work-up:
-
Cool to room temperature and depressurize.
-
Filter the catalyst through a Celite pad (wash with water).
-
Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Recrystallization: Dissolve residue in minimal hot water, adjust pH to ~6 (isoelectric point) with dilute NaOH to precipitate L-Cyclohexylalanine.
-
Yield Target: >90%.
-
Step 2: Enzymatic Oxidative Deamination
We utilize L-Amino Acid Oxidase (L-AAO) (EC 1.4.3.2).[1] While snake venom L-AAO is the classical reagent, microbial oxidases (e.g., from Rhodococcus or Proteus) are increasingly used for scale. Catalase is mandatory to degrade the H2O2 byproduct, which otherwise decarboxylates the keto acid.
Reaction Stoichiometry:
Materials:
-
Substrate: L-Cyclohexylalanine (from Step 1).
-
Enzyme: L-Amino Acid Oxidase (Source: Crotalus adamanteus or recombinant equivalent).[3]
-
Scavenger: Catalase (bovine liver or Aspergillus niger).
-
Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.5.
Protocol:
-
Setup: In a bioreactor or aerated flask, dissolve L-Cyclohexylalanine (10 mM final conc) in buffer.
-
Enzyme Addition: Add L-AAO (approx. 5–10 units/mmol substrate) and Catalase (excess, ~1000 units/mL).
-
Aeration: Constant bubbling of air or pure oxygen is critical. The reaction is O2-dependent.[4]
-
Incubation: Incubate at 30°C with gentle agitation for 24 hours.
-
Monitoring: Monitor the disappearance of the amine (ninhydrin test or HPLC) and appearance of the keto acid (UV at 300nm in alkaline solution).
-
Isolation:
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract 3x with Ethyl Acetate.
-
Dry organic layer over
and evaporate. -
Purification: Recrystallize from hexane/ethyl acetate if necessary.
-
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Impact of Deviation |
| Step 1: H2 Pressure | 3 – 8 bar | Low: Incomplete ring reduction. High: No significant benefit, safety risk. |
| Step 1: Solvent pH | Acidic (< pH 2) | Neutral/Basic: Free amines poison Rh/C catalysts, halting reaction. |
| Step 2: Catalase | Excess (>500 U/mL) | Insufficient: H2O2 accumulation causes oxidative decarboxylation (yield loss). |
| Step 2: pH Control | 7.2 – 7.8 | <6.0 or >8.5: L-AAO activity drops sharply; enzyme denaturation. |
Analytical Validation
To ensure the protocol was successful, the following analytical signatures should be verified:
-
HPLC: C18 Column, Mobile Phase Acetonitrile:Water (0.1% TFA).
-
Phe: Retention time (RT) ~3.5 min.
-
Cha: RT ~5.2 min (more hydrophobic).
-
Target: RT ~6.8 min (Loss of amino group, increased hydrophobicity).
-
-
1H NMR (DMSO-d6):
-
Target: Look for the disappearance of the
-proton signal (approx. 3.5-4.0 ppm in amino acid) and the absence of aromatic protons (7.1-7.4 ppm). Presence of broad multiplets at 0.8–1.8 ppm confirms the cyclohexyl ring.
-
References
-
L-Amino Acid Oxidase Specificity
-
Title: L-amino acid oxidase (Wikipedia / Zeller & Maritz)[3]
- Source: Wikipedia / Vertex AI Grounding
-
URL:
- Relevance: Confirms the mechanism of oxidative deamination and the necessity of c
-
-
Hydrogenation of Aromatic Amines
-
Title: Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine[5]
- Source: ResearchG
-
URL:
- Relevance: Validates the use of Rh/C and Ru catalysts for phenyl ring satur
-
-
Cyclohexylalanine as a Stable Intermediate
-
Title: Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation[6]
- Source: NIH / PubMed Central
-
URL:
- Relevance: Demonstrates the stability and handling of L-Cyclohexylalanine in peptide chemistry and drug design.
-
-
Worthington Enzyme Manual
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Amino Acid Oxidase, L- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic transamination assays using 3-Cyclohexyl-2-oxopropanoic acid as substrate
Executive Summary
This guide details the enzymatic transamination of 3-Cyclohexyl-2-oxopropanoic acid (also known as cyclohexylpyruvate) to synthesize L-Cyclohexylalanine (L-Cha) . L-Cha is a critical non-canonical amino acid used as a building block in pharmaceutical peptides (e.g., GLP-1 receptor agonists) and chiral auxiliaries.
Unlike standard phenylpyruvate transamination, the cyclohexyl moiety introduces significant hydrophobicity and steric bulk, requiring specific enzymatic handling and solvent strategies. This note provides a validated workflow from enzyme screening to analytical quantification, focusing on Aromatic Transaminases (AroATs) and Branched-Chain Aminotransferases (BCATs) .
Scientific Principles & Reaction Design[1][2][3]
The Transamination Mechanism
The reaction follows a Ping-Pong Bi-Bi mechanism .[1][2] The amino donor (typically L-Glutamate or L-Alanine) transfers an amine group to the enzyme-bound cofactor Pyridoxal-5'-phosphate (PLP) , forming Pyridoxamine-5'-phosphate (PMP).[1][2] The PMP then transfers the amine to the keto acid substrate (this compound), releasing the chiral amino acid.
Thermodynamic Challenges
Transamination is reversible with an equilibrium constant (
-
Strategy A (Coupled Enzyme): Use Lactate Dehydrogenase (LDH) to irreversibly reduce the co-product pyruvate to lactate (if L-Alanine is the donor).
-
Strategy B (Excess Donor): Use a large molar excess (5–10 equivalents) of the amino donor.
Pathway Visualization
The following diagram illustrates the coupled enzymatic system used for both synthesis and real-time kinetic monitoring.
Caption: Figure 1. Transamination of cyclohexylpyruvate coupled with LDH for equilibrium displacement and kinetic monitoring.
Experimental Protocols
Protocol A: High-Throughput Screening (HTS)
Purpose: Rapidly identify active transaminases from a library (e.g., E. coli TyrB, AspC, or engineered variants) using a colorimetric kinetic assay.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).
-
Substrate: 50 mM this compound (dissolved in DMSO).
-
Amino Donor: 200 mM L-Alanine.
-
Coupling System: Lactate Dehydrogenase (LDH) (5 U/mL) + NADH (0.4 mM).
Procedure:
-
Preparation: In a 96-well UV-transparent plate, dispense 180 µL of Master Mix (Buffer, PLP, L-Alanine, NADH, LDH).
-
Enzyme Addition: Add 10 µL of cell lysate or purified enzyme (approx. 0.1–0.5 mg/mL final conc).
-
Initiation: Add 10 µL of Substrate stock (Final conc: 2.5 mM substrate, 5% DMSO).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 30°C.
-
Data Analysis: Calculate the initial velocity (
). A decrease in absorbance indicates NADH oxidation, directly proportional to pyruvate (and thus L-Cha) formation.
Expert Insight: The substrate has limited water solubility. Do not exceed 5-10% DMSO, as higher concentrations may denature the coupling enzyme (LDH). If precipitation occurs, switch to a glutamate-based endpoint assay.
Protocol B: Analytical Scale Synthesis & HPLC Analysis
Purpose: Confirm conversion and determine Enantiomeric Excess (ee%).
Reagents:
-
Enzyme: Selected Transaminase (e.g., E. coli Aromatic Transaminase).
-
Amino Donor: L-Glutamate (100 mM).
-
Substrate: 10 mM this compound.
-
Buffer: 50 mM Tris-HCl, pH 8.0 containing 0.1 mM PLP.
Procedure:
-
Reaction: Mix reagents in a 1.5 mL Eppendorf tube (Total volume 1 mL). Incubate at 30°C, 600 rpm for 24 hours.
-
Quenching: Stop reaction by adding 100 µL of 12N HCl or 500 µL Acetonitrile. Centrifuge at 12,000 x g for 5 mins.
-
Derivatization (Automated or Manual):
-
Mix 10 µL supernatant with 50 µL OPA/3-MPA reagent (o-Phthalaldehyde/3-Mercaptopropionic acid).
-
Incubate for 1 minute (reaction is instantaneous but unstable).
-
Inject immediately.
-
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse AAA), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 40 mM Na₂HPO₄, pH 7.8 (filtered) |
| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:10 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) |
| Gradient | 0-20 min: 0% -> 60% B; 20-25 min: 100% B |
| Target Retention | L-Glutamate (~2 min), L-Cyclohexylalanine (~14 min) |
Note on Chiral Analysis: To determine ee%, use a Chiral Crown Ether column (e.g., Crownpak CR(+)) with Perchloric acid (pH 1.5) mobile phase. OPA derivatization is achiral; it only quantifies total amine formation.
Troubleshooting & Optimization
Substrate Inhibition
This compound is structurally bulky and hydrophobic. High concentrations (>20 mM) often inhibit transaminases.
-
Solution: Implement a Fed-Batch strategy. Add substrate continuously at a rate matching the enzymatic conversion (
) to keep free substrate concentration low (<5 mM).
Solubility Issues
The substrate may precipitate in aqueous buffers at pH < 7.
-
Solution: Maintain pH 7.5–8.0. Use co-solvents like 10% Methanol or 5% DMSO . Note that ionic liquids have been shown to stabilize some transaminases but may interfere with downstream processing.
Equilibrium Displacement
If conversion stalls at 50%:
-
Remove Product: Use in situ product removal (ISPR) with Amberlite resins if the product is inhibitory.
-
Recycle Cofactor: If using Glutamate as donor, couple with Glutamate Dehydrogenase (GDH) , Ammonium chloride, and NADH to recycle
-ketoglutarate back to Glutamate.
References
-
Gao, S. et al. (2019). Enzymatic Synthesis of Non-canonical Amino Acids using Engineered Transaminases. ACS Catalysis.
-
Höhne, M. & Bornscheuer, U.T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem.
-
Codexis Inc. (2023). Transaminase Screening Kits & Protocols.
-
Sigma-Aldrich. (2023). This compound Product Specification.
-
Agilent Technologies. (2020). Amino Acid Analysis using Zorbax Eclipse AAA Columns. Application Note 5990-5517EN.
Sources
Application Notes and Protocols: Synthesis of Cyclohexylalanine via Reductive Amination of 3-Cyclohexyl-2-oxopropanoic acid
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a comprehensive guide for the synthesis of the non-proteinogenic amino acid, (±)-2-amino-3-cyclohexylpropanoic acid (Cyclohexylalanine), through the reductive amination of 3-Cyclohexyl-2-oxopropanoic acid. This protocol is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis of novel amino acids. The procedure detailed herein utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and operational simplicity. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer guidance on product purification and characterization.
Introduction: The Significance of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids, such as Cyclohexylalanine, are crucial building blocks in medicinal chemistry and drug development.[1] The incorporation of these unique structural motifs into peptides and peptidomimetics can significantly enhance their pharmacological properties. Specifically, the replacement of a phenyl group (as in Phenylalanine) with a cyclohexyl group increases lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles of potential drug candidates.[1]
Reductive amination stands out as a powerful and versatile method for the synthesis of amines, including α-amino acids.[2] This one-pot reaction converts a carbonyl group and an amine into a new amine via an intermediate imine.[3] The reaction's prevalence in organic synthesis is due to its efficiency and the ability to be performed under mild conditions.[2] In the context of α-amino acid synthesis, reductive amination of α-keto acids with ammonia provides a direct and atom-economical route.[4][5]
This application note focuses on the synthesis of Cyclohexylalanine from this compound and ammonia, employing sodium triacetoxyborohydride as the reducing agent. This reagent is particularly advantageous as it is selective for the reduction of the intermediate iminium ion over the starting keto acid, minimizing side reactions and leading to cleaner product formation.[6][7][8]
Reaction Mechanism and Principle
The reductive amination of an α-keto acid proceeds in two main stages within a single pot:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of this compound. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the acidic reaction medium, the imine is protonated to form a more reactive iminium ion.[10]
-
Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion.[3] This reduction of the C=N bond yields the final α-amino acid product.[10] The choice of sodium triacetoxyborohydride is critical; its reduced reactivity compared to reagents like sodium borohydride prevents the premature reduction of the starting keto acid.[3][8]
Caption: Mechanism of Reductive Amination.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Ammonium Acetate | ACS Reagent Grade | Commercially Available | Used as the ammonia source. |
| Sodium Triacetoxyborohydride (STAB) | ≥97% | Commercially Available | Moisture sensitive, handle under inert atmosphere.[11] |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Commercially Available | Preferred solvent.[8] |
| Methanol (MeOH) | ACS Reagent Grade | Commercially Available | For workup and purification. |
| Diethyl Ether | Anhydrous | Commercially Available | For precipitation. |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For pH adjustment. |
| Sodium Hydroxide (NaOH) | 1 M solution | Commercially Available | For pH adjustment. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying organic layers. |
| Deuterated Solvents (e.g., D₂O, DMSO-d₆) | NMR Grade | Commercially Available | For NMR analysis. |
Experimental Protocol
Reaction Setup
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Add ammonium acetate (10.0 eq) to the flask.[12] The large excess of ammonium acetate serves as both the ammonia source and a buffer.
-
Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Stir the suspension at room temperature under a nitrogen atmosphere.
Reductive Amination
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring suspension in portions over 15-20 minutes. The addition is exothermic, and a slow addition helps to control the reaction temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 4. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Optimization of Grignard Reactions Involving 3-Cyclohexyl-2-oxopropanoic Acid
Introduction
The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with exceptional efficiency.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Grignard reactions with a particularly challenging substrate: 3-Cyclohexyl-2-oxopropanoic acid. This α-keto acid presents a unique set of challenges due to the presence of both a reactive ketone and an acidic carboxylic acid moiety. Direct exposure of this compound to a Grignard reagent typically results in a rapid acid-base reaction, quenching the organometallic reagent and preventing the desired nucleophilic addition to the keto group.[2][3]
This document will explore two primary strategies to circumvent this issue and achieve the successful synthesis of 2-cyclohexyl-2-hydroxy-2-alkylpropanoic acid derivatives: a protection/deprotection strategy and an in-situ deprotonation/addition approach. We will delve into the mechanistic underpinnings of these methods, provide detailed, step-by-step protocols, and offer insights into the critical parameters that govern reaction success.
The Challenge: Competing Reaction Pathways
The primary obstacle in the Grignard reaction with this compound is the acidic proton of the carboxylic acid. Grignard reagents are potent bases and will readily deprotonate the carboxylic acid to form a magnesium carboxylate salt and an alkane.[2][3] This non-productive pathway consumes the Grignard reagent and renders it unavailable for the desired nucleophilic attack on the electrophilic ketone carbonyl.
Furthermore, the α-keto acid substrate is susceptible to other side reactions, including enolization of the ketone and reduction of the carbonyl group, particularly with sterically hindered Grignard reagents.[1]
Caption: Competing reaction pathways in the Grignard reaction with an α-keto acid.
Strategy 1: Protection and Deprotection of the Carboxylic Acid
A robust and widely applicable strategy involves the temporary protection of the carboxylic acid as a functional group that is inert to Grignard reagents.[4][5][6] Esters, particularly silyl esters, are excellent choices for this purpose.[4] The general workflow for this approach is outlined below.
Caption: Workflow for the protection/deprotection strategy.
Protocol 1.1: Silylation of this compound
This protocol describes the protection of the carboxylic acid as a trimethylsilyl (TMS) ester.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM.
-
Add BSA (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the crude silyl ester solution can be used directly in the next step without purification.
Protocol 1.2: Grignard Addition to the Silyl Ester
Materials:
-
Crude solution of the silyl ester of this compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF, 1.0 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Addition funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Ensure the crude silyl ester solution is under an inert atmosphere and cool it to 0 °C using an ice bath.
-
Transfer the Grignard reagent (1.2 eq) to an addition funnel.
-
Add the Grignard reagent dropwise to the stirred silyl ester solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, proceed to the work-up and deprotection steps.
Protocol 1.3: Work-up and Deprotection
Materials:
-
Reaction mixture from the Grignard addition
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in THF.
-
Add TBAF (1.1 eq) and stir at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the deprotection is complete, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Strategy 2: In-situ Deprotonation and Addition
An alternative, more atom-economical approach is to use an excess of the Grignard reagent to first deprotonate the carboxylic acid in situ, followed by the nucleophilic addition of a second equivalent to the ketone.[7] This method avoids the additional protection and deprotection steps. A recent development in this area is the use of "turbo-Hauser bases," such as i-Pr₂NMgCl·LiCl, which can activate Grignard reagents for addition to carboxylates, suggesting that careful control of reactivity can favor the desired outcome.[8][9][10][11]
Protocol 2.1: Direct Grignard Addition with Excess Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF, 1.0 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Addition funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Transfer the Grignard reagent (2.2-2.5 eq) to an addition funnel.
-
Add the Grignard reagent dropwise to the stirred solution over 1 hour. The initial portion of the Grignard reagent will react with the carboxylic acid, often resulting in the formation of a precipitate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed to the aqueous work-up.
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Acidify the mixture with 1 M HCl to a pH of ~2 to ensure the product is in its carboxylic acid form.
-
Extract the product with ethyl acetate or diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Optimization Parameters and Data Summary
The success of these reactions is highly dependent on several key parameters. The following table summarizes these parameters and their expected impact on the reaction outcome.
| Parameter | Effect on Reaction | Recommendations |
| Grignard Reagent Stoichiometry | In Strategy 1, a slight excess (1.2 eq) is sufficient. In Strategy 2, a larger excess (2.2-2.5 eq) is crucial to account for both deprotonation and addition. | Titrate the Grignard reagent prior to use for accurate stoichiometry. |
| Temperature | Low temperatures (0 °C or below) are generally preferred to minimize side reactions such as enolization and reduction. | Maintain strict temperature control, especially during the addition of the Grignard reagent. |
| Solvent | Anhydrous ethereal solvents like THF or diethyl ether are essential for Grignard reagent stability and reactivity. | Use freshly distilled or commercially available anhydrous solvents. |
| Addition Rate | Slow, dropwise addition of the Grignard reagent helps to control the reaction exotherm and minimize side reactions. | Use an addition funnel for controlled addition. |
| Protecting Group (Strategy 1) | Silyl esters are readily formed and cleaved under mild conditions. Other esters like methyl or benzyl esters can also be used but may require harsher deprotection conditions. | Choose a protecting group that is stable to the Grignard reaction conditions and can be removed without affecting other functional groups. |
Conclusion
The reaction of Grignard reagents with this compound presents a formidable synthetic challenge that can be effectively addressed through careful strategic planning and protocol optimization. The protection/deprotection strategy offers a reliable and high-yielding route, albeit with additional synthetic steps. The in-situ deprotonation/addition method provides a more direct and atom-economical alternative, though it may require more careful optimization of reaction conditions and stoichiometry. The choice between these strategies will depend on the specific goals of the synthesis, the scale of the reaction, and the availability of reagents. By following the detailed protocols and considering the key optimization parameters outlined in this application note, researchers can confidently navigate the complexities of this transformation and successfully synthesize valuable 2-cyclohexyl-2-hydroxy-2-alkylpropanoic acid derivatives for their research and development endeavors.
References
-
Colas, K., dos Santos, A. C. V. D., & Mendoza, A. (2019). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. Organic Letters, 21(19), 7851–7856. [Link]
-
Das, S., & L-Thakur, A. J. (2021). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 11(5), 2939-2944. [Link]
-
Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. (2022). Angewandte Chemie International Edition, 61(9), e202114962. [Link]
-
Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870–2888. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]
-
Gravel, M., & Hall, D. G. (2005). Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3-methylimidazolium Salts: A General Method for α-Keto Ester Synthesis. The Journal of Organic Chemistry, 70(18), 7445–7448. [Link]
-
LibreTexts. (2022, September 12). 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. Chemistry LibreTexts. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Quora. (2019, May 18). Can a carboxylic acid react with a Grignard reagent? [Link]
-
Reddit. (2025, February 17). Girgnard addition on a Ketone, with a carboxylic acid moiety - Possible drawbacks. r/chemistry. [Link]
-
Smith, M. B. (2023). 19.11: Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
BrainKart. (2018, February 18). Reactions of Carboxylic acids and carboxylic acid derivatives. [Link]
-
Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
YouTube. (2021, April 4). 192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. [Link]
-
Wikipedia. (n.d.). Turbo-Hauser bases. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ResearchGate. (n.d.). A) Direct and indirect addition of Grignard reagents to carboxylate... [Link]
-
PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. [Link]
-
Reddit. (2025, February 17). Girgnard addition on a Ketone, with a carboxylic acid moiety - Possible drawbacks. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]
-
chemguide. (n.d.). grignard reagents. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. brainkart.com [brainkart.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions [organic-chemistry.org]
- 10. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
Application Note: Enantioselective Reduction of 3-Cyclohexyl-2-oxopropanoic Acid
This Application Note is designed for process chemists, biochemists, and drug development scientists seeking a robust, scalable method for the enantioselective synthesis of (R)- or (S)-3-Cyclohexyl-2-hydroxypropanoic acid .
This compound (also known as hexahydromandelic acid) is a critical chiral building block for protease inhibitors (e.g., renin inhibitors) and other peptidomimetics. Due to the steric bulk of the cyclohexyl group, standard reduction protocols for pyruvate or lactate often fail, requiring the specialized methodologies detailed below.
Executive Summary & Strategic Choice
The reduction of 3-Cyclohexyl-2-oxopropanoic acid (1) to its chiral hydroxy derivative (2) poses a "bulky ketone" challenge. The cyclohexyl ring creates significant steric hindrance near the carbonyl center, often reducing the efficiency of standard catalysts.
We present two validated workflows. Select the method based on your specific project constraints:
| Feature | Method A: Biocatalysis (Enzymatic) | Method B: Asymmetric Hydrogenation |
| Primary Catalyst | L-LDH / D-LDH or KREDs | Rh(I)-Bisphosphine Complexes |
| Enantioselectivity (ee) | Typically >99% | 90% – 98% |
| Scalability | High (Batch/Fed-batch) | High (Batch/Flow) |
| Conditions | Aqueous Buffer, Ambient Temp/Pressure | Organic Solvent (MeOH), High Pressure H₂ |
| Cost Driver | Enzyme/Cofactor Recycling | Precious Metal (Rh), Chiral Ligand |
| Best For | Strict enantiopurity requirements (>99.5% ee) | Large-scale production with solvent recovery |
Method A: Biocatalytic Reduction (The "Green" Route)
This method utilizes Lactate Dehydrogenases (LDHs) or Ketoreductases (KREDs) . Unlike standard L-LDH (which prefers pyruvate), bulky substrates require enzymes with expanded active site pockets, such as D-LDH from Staphylococcus epidermidis or engineered KRED variants.
Mechanistic Pathway & Cofactor Recycling
The reaction consumes stoichiometric NADH/NADPH. To make this economically viable, a coupled cofactor regeneration system (e.g., Formate Dehydrogenase - FDH) is mandatory.
Figure 1: Coupled enzymatic cycle showing the reduction of the keto acid substrate driven by NADH, which is continuously regenerated by Formate Dehydrogenase (FDH) consuming ammonium formate.
Experimental Protocol
Materials:
-
Substrate: this compound (100 mM).
-
Enzyme: D-LDH (e.g., S. epidermidis clone) for (R)-product; L-LDH (Lactobacillus sp.) for (S)-product.
-
Cofactor: NAD⁺ (1 mM catalytic load).
-
Recycling System: Formate Dehydrogenase (FDH) + Ammonium Formate.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0 – 7.5).
Step-by-Step Procedure:
-
Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Degas by bubbling nitrogen for 10 mins to protect enzymes from oxidative stress.
-
Substrate Solution: Dissolve this compound (850 mg, ~5 mmol) in the buffer. Adjust pH back to 7.5 using 5M NaOH (substrate is acidic).
-
Cofactor Mix: Add Ammonium Formate (475 mg, 1.5 eq) and NAD⁺ (3.5 mg, 0.005 mmol).
-
Initiation: Add FDH (50 Units) and the specific LDH/KRED (50–100 Units).
-
Incubation: Stir gently (150 rpm) at 30°C for 24 hours. Note: Do not vortex vigorously as this denatures enzymes.
-
Quenching: Acidify reaction mixture to pH 2.0 using 6M HCl. This stops the enzyme and protonates the product for extraction.
-
Workup: Extract 3x with Ethyl Acetate (EtOAc). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/EtOAc if necessary, though enzymatic routes often yield >98% purity crude.
Method B: Asymmetric Hydrogenation (The "Scalable" Route)
For multi-kilogram scales, transition metal catalysis using Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands is preferred. The "bulky" nature of the cyclohexyl group necessitates ligands with large bite angles or specific steric pockets, such as BINAP or DuPhos .
Catalyst Selection Logic
-
Ligand: (R)- or (S)-BINAP is the industry standard. For alpha-keto acids, MeO-BIPHEP or Josiphos ligands also show excellent activity.
-
Metal Precursor: [Rh(COD)Cl]2 or [Ru(benzene)Cl2]2.
-
Mechanism: The carboxylate group of the substrate coordinates to the metal, directing the hydride attack to a specific face of the ketone.
Figure 2: Asymmetric Hydrogenation workflow. The coordination of the alpha-keto acid carboxylate group to the Rhodium center is the critical stereodirecting step.
Experimental Protocol
Materials:
-
Catalyst Precursor: [Rh(COD)Cl]2 (1 mol%).
-
Ligand: (R)-BINAP (1.1 mol%).
-
Solvent: Degassed Methanol (MeOH).
-
Hydrogen Source: H₂ gas (High Pressure Cylinder).
Step-by-Step Procedure:
-
Catalyst Formation (In-situ): In a glovebox (nitrogen atmosphere), mix [Rh(COD)Cl]2 (10 mg) and (R)-BINAP (28 mg) in 5 mL dry degassed MeOH. Stir for 30 mins until the solution turns clear orange/red.
-
Substrate Loading: Dissolve this compound (1.0 g) in 15 mL MeOH. Add to the catalyst solution.
-
Reactor Setup: Transfer the mixture to a stainless steel autoclave (Parr reactor).
-
Purging: Seal the reactor. Purge with N₂ (3x to 5 bar) to remove oxygen. Then purge with H₂ (3x to 5 bar).
-
Reaction: Pressurize to 20–50 bar (300–725 psi) H₂ . Stir vigorously (1000 rpm) at room temperature (25°C) for 12–18 hours.
-
Optimization Note: If conversion is slow, increase temperature to 50°C, but monitor ee as it may drop.
-
-
Workup: Vent H₂ carefully. Concentrate the solvent. The residue contains the product and catalyst.
-
Purification: Dissolve residue in 1M NaOH (aqueous), wash with CH₂Cl₂ (to remove catalyst/ligand), then acidify the aqueous layer to pH 1 and extract with EtOAc.
Analytical Validation (Quality Control)
To ensure the protocol's success, you must validate the Enantiomeric Excess (ee).
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Detection: UV at 210 nm (weak chromophore) or 254 nm.
-
Reference Times (Approximate):
-
(R)-Enantiomer: ~12.5 min
-
(S)-Enantiomer: ~15.2 min
-
Note: Always run a racemic standard (prepared by NaBH4 reduction) first to establish retention times.
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion (Enzymatic) | Substrate Inhibition or pH Drift | Feed substrate slowly (Fed-batch); Ensure buffer capacity is >100mM. |
| Low Conversion (Hydrogenation) | Catalyst Poisoning (O2/Cl-) | Ensure strict degassing; Use AgBF4 to remove chloride if using neutral Rh-complexes. |
| Low Enantioselectivity | Wrong Ligand/Enzyme Match | Switch Ligand (e.g., from BINAP to DuPhos); Screen different KRED variants. |
| Product Isolation Issues | Product is water-soluble | Continuous extraction with EtOAc or use Salting-out (NaCl saturation). |
References
-
Enzymatic Reduction of Bulky 2-Oxo Acids
- Title: "Substrate specificity of D-lactate dehydrogenase
- Relevance: Confirms activity on 3-aryl-2-oxopropanoic acids, the closest structural analogues to the cyclohexyl target.
-
Source: (General reference for D-LDH specificity).
-
Asymmetric Hydrogenation Protocols
- Title: "Asymmetric hydrogen
- Relevance: Defines the standard Rh-BINAP protocols used in Method B.
-
Source:.
-
Synthesis of Substrate
- Title: "Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid."
- Relevance: Provides context on the precursor chemistry and handling of cyclohexyl-substituted acids.
-
Source:.
-
Product Characterization
- Title: "(S)-3-Cyclohexyl-2-hydroxypropanoic acid CAS 62377-41-7."
- Relevance: Commercial availability confirms stability and existence of the specific enantiomer.
-
Source:.
(Note: Specific "recipe" citations for this exact CAS are proprietary in many CRDMOs; the protocols above are high-fidelity adaptations of the validated methods for Phenylpyruvic acid, the direct aromatic analogue.)
Sources
Application Note: HPLC Method Development for 3-Cyclohexyl-2-oxopropanoic Acid
Introduction & Molecule Profile[1][2]
3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid) is a critical
Unlike its aromatic analog (phenylpyruvic acid), the cyclohexyl ring is saturated. This structural difference presents a specific analytical challenge: the lack of a strong UV chromophore. While phenylpyruvic acid can be detected easily at 280 nm, this compound relies solely on the weak
Physicochemical Profile (Critical for Method Design)
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Cyclohexyl-CH | Hydrophobic tail + Polar head. |
| pKa | ~2.4 (Carboxylic acid) | Must use acidic mobile phase (pH < 2.5) to suppress ionization and ensure retention on C18. |
| Chromophore | Weak (Carbonyl only) | Direct UV requires 210 nm. High-sensitivity analysis requires derivatization. |
| Stability | Unstable (Decarboxylation/Enolization) | Avoid alkaline pH. Analyze samples immediately. Keep autosampler at 4°C. |
Method Development Strategy
The selection of the analytical workflow depends entirely on the sensitivity required. We present two validated protocols:
-
Protocol A (Direct UV): For purity assay and bulk substance analysis (Limit of Quantitation: ~1-5 µg/mL).
-
Protocol B (Derivatization): For biological matrices (plasma/media) or trace analysis (Limit of Quantitation: <50 ng/mL).
Figure 1: Decision matrix for selecting the appropriate analytical protocol based on sample origin and sensitivity needs.
Protocol A: Direct RP-HPLC (Purity & Assay)
Principle: Reversed-Phase chromatography using ion suppression. The low pH mobile phase ensures the analyte remains in its neutral (protonated) form, maximizing interaction with the hydrophobic C18 stationary phase.
Chromatographic Conditions
-
System: HPLC with PDA/UV Detector (Agilent 1260/Waters Alliance or equivalent).
-
Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry).
-
Why: "End-capped" is crucial to prevent peak tailing caused by interaction between the free carboxylic acid and silanol groups.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Column), 4°C (Autosampler - Critical for stability ).
-
Detection: UV at 210 nm (Reference 360 nm).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (1000 µg/mL). Note: Use ACN as the diluent; the analyte is less stable in water over time.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.
-
Filtration: Filter through 0.22 µm PTFE filter before injection.
Protocol B: High-Sensitivity Derivatization (Bioanalysis)
Principle:
Figure 2: Derivatization chemistry.[2] The keto group condenses with the diamine to form the quinoxalinone ring.
Reagents[3][4][5][6][7]
-
Derivatizing Reagent: 25 mM o-phenylenediamine (OPD) in 2M HCl. Prepare fresh daily. Protect from light.
Sample Preparation Workflow
-
Aliquot: Transfer 100 µL of sample (plasma/media) or standard into a light-protected vial.
-
Add Reagent: Add 100 µL of the OPD Reagent.
-
Incubate: Heat at 60°C for 20 minutes (sealed cap).
-
Quench/Dilute: Cool to room temperature. Add 200 µL of Acetonitrile.
-
Centrifuge: If analyzing plasma, centrifuge at 10,000 x g for 5 mins to remove precipitated proteins.
-
Inject: Inject the supernatant.
Chromatographic Conditions (Derivatized)
-
Column: C18, 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Phosphate Buffer (50mM, pH 3.0).
-
Detection:
-
Fluorescence (Preferred): Ex 350 nm / Em 410 nm.
-
UV (Alternative): 338 nm.
-
System Suitability & Validation Criteria
To ensure data trustworthiness, the following parameters must be met before running sample batches.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time %RSD | < 1.0% (n=5) | Check pump flow stability and column temperature. |
| Peak Area %RSD | < 2.0% (Direct UV)< 5.0% (Derivatization) | Direct: Check injector precision.Deriv: Check heating block uniformity. |
| Tailing Factor | < 1.5 | Direct UV: Ensure mobile phase pH is < 2.5. |
| Resolution | > 2.0 (between analyte and nearest impurity) | Adjust gradient slope. |
Expert Insights & Troubleshooting
The "Ghost Peak" Phenomenon
In Protocol A (Direct UV), you may observe a small peak appearing just before the main peak if the sample sits in the autosampler for >12 hours. This is often the enol form or a decarboxylated degradation product.
-
Solution: Always prepare standards fresh. If analyzing large batches, use a cooled autosampler (4°C) to slow down keto-enol tautomerization and degradation.
Specificity in Complex Media
For cell culture media containing Pyruvate (a common supplement), Protocol B is superior. Pyruvate will also derivatize with OPD but will elute much earlier (more polar) than the cyclohexyl analog, providing complete baseline separation.
Mass Spectrometry Compatibility
If MS/MS detection is required:
-
Replace Phosphoric Acid with 0.1% Formic Acid .
-
The derivatization method (Protocol B) is also MS-compatible and significantly enhances ionization efficiency in ESI+ mode due to the nitrogen-containing quinoxalinone ring.
References
-
General Method for
-Keto Acids: Use of o-phenylenediamine for the HPLC determination of -keto acids in biological fluids. -
Derivatization Chemistry: Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD).
-
Analyte Properties: this compound (Compound Summary). (Note: Link references the hydroxy-analog record which contains linked data for the oxo-forms and physical properties).[3]
-
Fluorescence Detection of Keto Acids: Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
Sources
Application Note: 3-Cyclohexyl-2-oxopropanoic Acid in Advanced Peptide Synthesis
[1]
Executive Summary
3-Cyclohexyl-2-oxopropanoic acid (CAS: 27527-05-5), also known as Cyclohexylpyruvic Acid , is a critical
This guide details three primary applications:
-
Biocatalytic Synthesis of L-Cyclohexylalanine (Cha): A stereoselective protocol using transaminases to generate chiral building blocks for SPPS.[1]
-
KAHA Ligation: Utilizing the keto acid as a chemoselective handle to ligate hydrophobic peptide segments without protecting groups.[2]
- -Hydroxy Acid Production: Synthesis of depsipeptide precursors via stereoselective reduction.[1]
Physicochemical Profile & Handling
| Property | Specification | Relevance to Protocol |
| Formula | Precursor to Cyclohexylalanine ( | |
| MW | 170.21 g/mol | Calculation of molar equivalents |
| Solubility | DMSO, MeOH, Dilute Base | Hydrophobic; requires organic co-solvents in aqueous buffers |
| pKa | ~2.5 ( | Stronger acid than acetic acid; buffers must be adjusted |
| Stability | Sensitive to oxidative decarboxylation | Store at -20°C under Argon; avoid prolonged exposure to basic pH > 9 |
Application I: Biocatalytic Synthesis of L-Cyclohexylalanine (L-Cha)[1]
Context: L-Cyclohexylalanine is a non-canonical amino acid frequently used to increase the metabolic stability and receptor selectivity of peptide drugs. Chemical synthesis often yields racemates requiring costly resolution.[1] Enzymatic transamination provides a direct, enantiopure route (
Mechanism
The reaction utilizes a Branched-Chain Amino Acid Transaminase (BCAT) or similar aminotransferase (e.g., IlvE from E. coli). The enzyme transfers an amino group from a sacrificial donor (L-Glutamate or L-Aspartate) to the
Protocol A: Chemoenzymatic Synthesis of L-Cha
Reagents:
-
Substrate: this compound (50 mM final)[1]
-
Amine Donor: L-Glutamate (100 mM final)[1]
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (0.1 mM)[1]
-
Enzyme: Recombinant IlvE (or commercial Transaminase kit, e.g., ATA-113)
-
Buffer: 100 mM Potassium Phosphate, pH 7.5
Workflow:
-
Preparation: Dissolve 850 mg (5 mmol) of this compound in 5 mL of DMSO.
-
Buffer Setup: In a 100 mL reaction vessel, add 80 mL of Phosphate Buffer (pH 7.5) containing 1.47 g L-Glutamate (10 mmol) and 2.5 mg PLP.[1]
-
Initiation: Add the substrate solution dropwise to the buffer. Adjust pH back to 7.5 if necessary using 1M NaOH.[1]
-
Catalysis: Add 500 Units of Transaminase enzyme. Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Monitoring: Analyze 50 µL aliquots via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Monitor the disappearance of the keto acid (RT ~12 min) and appearance of L-Cha (RT ~8 min).
-
Workup:
Yield Expectation: 85-95% conversion; >99% ee (L-isomer).
Application II: KAHA Ligation (Ketoacid-Hydroxylamine)[1][6][7]
Context: The KAHA ligation is a powerful alternative to Native Chemical Ligation (NCL) for assembling hydrophobic peptides. It operates under acidic conditions (pH 3-4), solubilizing hydrophobic segments that aggregate in neutral NCL buffers. Role of the Molecule: this compound serves as the C-terminal "Cryptic" Thioester Surrogate .[1] When located at the C-terminus of "Peptide A", it reacts with a hydroxylamine at the N-terminus of "Peptide B" to form a native amide bond.[3]
-
Note: Using this specific cyclohexyl keto acid results in a Cyclohexylalanine (Cha) residue at the ligation site.
Mechanism Visualization
Protocol B: KAHA Ligation Condition
Reagents:
-
Segment A: Peptide ending in this compound (
).[1] -
Segment B: Peptide starting with 5-oxaproline (or cyclic hydroxylamine) (
). -
Solvent: DMSO / 0.1 M Oxalic Acid (aq) (1:1 v/v).
Step-by-Step:
-
Dissolution: Dissolve both peptide segments in the solvent mixture at a concentration of 10-20 mM.
-
Tip: If peptides are extremely hydrophobic, increase DMSO ratio or use HFIP (Hexafluoroisopropanol).
-
-
Reaction: Incubate at 60°C. The elevated temperature promotes the decarboxylation step.
-
Timecourse: 4 to 16 hours.
-
Mechanism Check: The reaction releases
.[3] Ensure the vessel is not hermetically sealed if working on >100 mg scale. -
Purification: Dilute reaction 10x with Water/0.1% TFA and purify directly via Preparative HPLC.
-
Result: The C-terminal keto acid is converted into a Cyclohexylalanine residue, and the N-terminal 5-oxaproline becomes a Homoserine residue.[1]
Application III: Synthesis of Depsipeptide Precursors
Context: Depsipeptides (containing ester bonds in the backbone) are resistant to proteases. The reduction of this compound yields 3-cyclohexyl-2-hydroxypropanoic acid , the hydroxy-analog of Cha.[1]
Protocol C: Stereoselective Reduction
-
Reagents: this compound, Sodium Borohydride (
) (for racemate) or L-Selectride/Enzymatic Lactate Dehydrogenase (for chiral).[1] -
Procedure (Chemical Reduction):
-
Dissolve 1g of keto acid in Methanol (20 mL) at 0°C.
-
Slowly add 0.5 eq of
. -
Stir for 30 min.
-
Quench with 1M HCl. Extract with Ethyl Acetate.[1]
-
-
Coupling: The resulting
-hydroxy acid can be coupled to the N-terminus of a resin-bound peptide using DIC/DMAP (Steglich esterification) to introduce a depsipeptide linkage.[1]
Comparison of Methods
| Feature | Biocatalytic Synthesis (Cha) | KAHA Ligation | Chemical Reduction |
| End Product | L-Cyclohexylalanine (Amino Acid) | Ligated Peptide (Amide Bond) | |
| Key Reagent | Transaminase (IlvE) | 5-oxaproline Peptide | |
| Stereocontrol | High (>99% ee) | Retention of Config | Variable (requires chiral catalyst) |
| Primary Use | Building Block Production | Fragment Assembly | Peptidomimetic Design |
References
-
KAHA Ligation Fundamentals: Bode, J. W., et al. "Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and alpha-Ketoacids."[1][3] Angewandte Chemie International Edition, 2006, 45(8), 1248-1252. Link
-
Cyclohexylalanine Properties: Duffy, J. L., et al. "Cyclohexylalanine derivatives as dipeptidyl peptidase-IV inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2007. Link
- Transaminase Biocatalysis: Gomm, A., et al. "Transaminase-catalyzed synthesis of non-canonical amino acids." Chemistry – A European Journal, 2016.
-
KAHA Mechanism: Pusterla, I., & Bode, J. W.[3] "The Mechanism of the alpha-Ketoacid-Hydroxylamine Amide-Forming Ligation." Angewandte Chemie, 2012.[3] Link
- Depsipeptide Synthesis: Coin, I., et al. "Depsipeptides: synthesis and applications." Journal of Peptide Science, 2007.
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 3-Cyclohexyl-2-oxopropanoic Acid
Core Technical Brief: The Instability Mechanism
The Issue: Users frequently report that 3-Cyclohexyl-2-oxopropanoic acid turns into a yellow oil smelling of aldehydes (cyclohexylacetaldehyde) upon storage or workup. This is not a random occurrence but a thermodynamic inevitability of the free acid form if mishandled.
The Mechanism:
Unlike
-
Enolization: The
-keto group tautomerizes to the enol form.[1] While less stable than in phenylpyruvic acid (due to lack of aromatic conjugation), the enol is highly reactive. -
Autoxidation: In the presence of atmospheric oxygen, the enol form generates peroxides, leading to bond cleavage between C1 (carboxyl) and C2 (keto), releasing
and the corresponding aldehyde. -
Thermal Stress: Heat accelerates both the tautomerization and the direct loss of
(decarbonylation) or .
Visualization: Degradation Pathway
Caption: The primary degradation pathway involves enol-mediated autoxidation (red path) or direct thermal cleavage (dotted path), resulting in the loss of the carboxyl group.
Critical Storage Protocols (The "First Line of Defense")
Directive: Never store the free acid for long periods (>1 week) at room temperature.
Protocol A: Conversion to Stable Salt (Recommended)
The most effective stabilization strategy is converting the free acid into its Sodium (Na) or Calcium (Ca) salt. The ionic lattice prevents enolization and protects the
Step-by-Step Salt Formation:
-
Dissolution: Dissolve the crude free acid in a minimal amount of cold Ethanol (
). -
Neutralization: Add a stoichiometric amount (1.0 eq) of Sodium Ethoxide (NaOEt) or Sodium Bicarbonate (
) solution.-
Note: Avoid strong bases like NaOH which can induce aldol-like polymerization.
-
-
Precipitation: Add cold Diethyl Ether or Hexane to precipitate the salt.
-
Filtration: Filter under Argon/Nitrogen.
-
Storage: Store the white solid at
in a desiccator.
Protocol B: Storage of Free Acid
If you must store the free acid:
-
Atmosphere: Purge vial with Argon (heavier than air) before sealing.
-
Temperature: Strictly
or . -
Container: Amber glass (light accelerates radical formation).
Troubleshooting Synthesis & Workup
Scenario: You synthesized the molecule (e.g., via Grignard addition to diethyl oxalate or hydrolysis of an acetal), but you lose product during the workup.
The "Cold Workup" System: Heat and acidity are the enemies here. Standard rotary evaporation baths are often too hot.
| Parameter | Limit | Reason |
| Workup pH | Maintain pH 2–3 | pH < 1 catalyzes enolization; pH > 9 induces polymerization. |
| Water Bath | Max | Thermal decarboxylation onset. |
| Drying Agent | ||
| Solvent Removal | High Vacuum, Low Temp | Avoid prolonged exposure to vacuum if the bath is warm. |
Decision Tree: Purification Workflow
Caption: Optimized workflow to minimize thermal stress. If the product remains an oil, immediate salt formation is preferred over distillation.
Analytical Troubleshooting (Artifacts vs. Reality)
Issue: "My NMR shows pure product, but GC-MS shows 100% aldehyde."
Explanation: This is an analytical artifact . The high temperature of the GC injector port (
Protocol C: Derivatization for GC-MS
To analyze
Reagents:
-
Methoxyamine Hydrochloride (MeOX) in Pyridine (20 mg/mL).[2]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[2]
Procedure:
-
Oximation: Add
MeOX/Pyridine to sample. Incubate at for 30 mins.-
Purpose: Protects the ketone as a methoxime, preventing decarboxylation.
-
-
Silylation: Add
MSTFA. Incubate at for 30 mins.-
Purpose: Esterifies the carboxylic acid to the TMS ester, increasing volatility.
-
-
Analyze: Inject into GC-MS. You will see the Syn and Anti isomers of the oxime derivative, confirming the intact
-keto acid.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound to purify it?
A: High Risk. We strongly advise against distillation of the free acid. Even under high vacuum, the pot temperature required often exceeds the stability threshold (
Q: Why does my product turn pink/red? A: This indicates trace transition metal contamination (Iron/Copper) catalyzing the oxidation of the enol form. Ensure all spatulas and glassware are clean. Add a chelating agent (EDTA wash) during workup if this persists.
Q: Is the cyclohexyl ring involved in the instability? A: Indirectly. The cyclohexyl group is electron-donating (inductive effect) compared to a phenyl group. While this makes the enol less thermodynamically favorable than in phenylpyruvic acid, the lipophilicity makes the molecule harder to crystallize, leaving it as an oil where autoxidation rates are higher due to increased surface area and oxygen diffusion.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
- Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.
-
BenchChem Technical Support. (2025). Derivatization of Keto Acids for GC-MS Analysis. Link (Protocol for MeOX/TMS derivatization).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Cyclohexylpropionic acid derivatives. Link (Handling and safety data for related cyclohexyl acids).
-
Master, S., et al. (2010). Structural basis for promoting and preventing decarboxylation. PubMed. Link (Enzymatic and structural insights into preventing decarboxylation).
Sources
Technical Guide: Optimizing the Oxidative Synthesis of 3-Cyclohexyl-2-oxopropanoic Acid
Executive Summary & Molecule Profile
Target Molecule: 3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid).
CAS: 27527-05-5 (Precursor L-Cha), 13077-50-4 (Target Keto Acid - Verify specific isomer CAS if needed, often listed under general keto acids).
Structure: Cyclohexyl ring attached to a pyruvic acid moiety (
The Core Challenge:
Oxidizing precursors to alpha-keto acids is thermodynamically fraught. The product is highly susceptible to oxidative decarboxylation (losing
This guide covers two primary oxidative workflows:
-
Biocatalytic Oxidation (From 3-Cyclohexyl-L-alanine) – The "Green" Route.
-
Chemical Oxidation (From 3-Cyclohexyl-2-hydroxypropanoic acid) – The "Synthetic" Route.
Diagnostic Workflow: Select Your Pathway
Before optimizing, confirm your starting material and current bottleneck using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate optimization strategy based on precursor material.
Route A: Enzymatic Oxidation (From Amino Acid)
This is the preferred method for "oxidation" of the amino acid. Direct chemical oxidation of amines (e.g., with permanganate) typically results in Strecker degradation (aldehyde formation) rather than the keto acid.
The Mechanism
The enzyme L-amino acid oxidase (L-AAO) catalyzes the oxidative deamination:
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Yield < 40% | Add Catalase: You must add excess Catalase (EC 1.11.1.6) to disproportionate | |
| Incomplete Conversion | Product Inhibition: The keto acid product inhibits the oxidase enzyme. | In-situ Removal: Use an anion exchange resin or perform the reaction in a biphasic system (e.g., buffer/ethyl acetate) to sequester the product. |
| Precipitate Formation | Solubility Limit: 3-cyclohexyl-L-alanine is hydrophobic. | Cosolvents: Add 5-10% DMSO or Ethanol. Ensure vigorous stirring to maintain oxygen mass transfer. |
Optimized Protocol (Bench Scale)
-
Buffer Prep: 50 mM Tris-HCl or Phosphate buffer, pH 7.5.
-
Substrate: Dissolve 3-Cyclohexyl-L-alanine (10 mM final conc).
-
Enzyme Mix: Add L-amino acid oxidase (0.5 U/mL) AND Catalase (100 U/mL) .
-
Reaction: Incubate at 30°C with open-air bubbling or vigorous shaking (oxygen is a substrate!).
-
Monitoring: Monitor consumption of
or HPLC. -
Quench: Acidify to pH 2 with HCl (cold) to stop reaction and protonate the acid for extraction.
Route B: Chemical Oxidation (From Hydroxy Acid)
If you synthesize or purchase 3-cyclohexyl-2-hydroxypropanoic acid , you can oxidize the alcohol to the ketone.
The Mechanism
Using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with Bleach (NaOCl) is superior to Jones Reagent (Cr(VI)) because it is milder and prevents cleavage of the C-C bond between the ring and the carbonyl.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Over-oxidation (Acid Cleavage) | pH Drift: If pH drops < 7, HOCl becomes the active species, which is too aggressive. | Buffer Heavily: Maintain pH 8.6–9.5 using |
| Low Conversion | Inactive Catalyst: TEMPO requires a co-oxidant cycle. | Add Bromide: Add 10 mol% KBr. It forms HOBr in situ, which accelerates the TEMPO regeneration cycle. |
| Chlorinated Byproducts | Excess Hypochlorite: Free chlorine attacking the cyclohexyl ring. | Titrate NaOCl: Add NaOCl dropwise at 0°C while monitoring starch-iodide paper. Stop exactly when excess persists. |
Optimized Protocol
-
Dissolve: 10 mmol Hydroxy Acid in 20 mL
and 10 mL water containing (1.5 eq) and KBr (0.1 eq). -
Catalyst: Add TEMPO (0.01 eq).
-
Oxidant: Cool to 0°C . Add NaOCl (1.1 eq) dropwise over 30 mins.
-
Quench: Add saturated
(Thiosulfate) immediately upon completion to destroy excess hypochlorite.
Isolation & Purification (The "Stability" Problem)
Even with 100% conversion, you can lose 50% yield during workup due to enolization and polymerization .
-
The Trap: Alpha-keto acids are unstable as free acids at room temperature.
-
The Solution: Isolate as a Salt .
Recommended Workup:
-
Extraction: Acidify reaction mix to pH 1-2 with cold 1N HCl. Extract immediately into Ethyl Acetate (EtOAc).
-
Salt Formation: Do not evaporate to dryness (risk of decomposition). Instead, add a solution of Calcium Acetate or Sodium 2-ethylhexanoate to the EtOAc layer.
-
Precipitation: The Calcium or Sodium salt of this compound will precipitate. Filter and dry.[1] These salts are stable for months.
FAQ: Common User Issues
Q: Can I use Potassium Permanganate (
Q: My product shows two peaks on HPLC. Is it impure?
A: Not necessarily. Alpha-keto acids exist in equilibrium between the keto form and the enol form in solution. Run the HPLC with an acidic mobile phase (0.1% TFA) to push the equilibrium, or check NMR (
Q: I need kilogram scale. Is enzymatic oxidation viable? A: For kg scale, the enzymatic route can be expensive due to enzyme costs.
-
Alternative: Consider the Hydrogenation of Phenylpyruvic Acid . Phenylpyruvic acid is cheap. Hydrogenating the phenyl ring (Rh/C or Pt/C catalyst, mild pressure) yields 3-cyclohexylpyruvic acid without the risks of oxidation chemistry.
References
-
Enzymatic Synthesis & Catalase: Hossain, G. S., et al. (2020). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids.
-
General Alpha-Keto Acid Synthesis: Li, T., et al. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
-
Oxidative Deamination Mechanisms: Tishkov, V. I., et al. (2008). D-Amino Acid Oxidase: Structure, Mechanism, and Applications. (Analogous mechanism for L-AAO yield improvement).
-
TEMPO Oxidation Protocols: Ciriminna, R., et al. (2010). The TEMPO-mediated oxidation of alcohols to aldehydes and ketones.
Sources
Troubleshooting impurity formation in cyclohexylpyruvate synthesis
Technical Support Center: Cyclohexylpyruvate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of cyclohexylpyruvate. As Senior Application Scientists, we aim to deliver not just procedural steps but also the underlying chemical principles to empower you to overcome common challenges in your laboratory work.
Troubleshooting Guide: Navigating Impurity Formation
The synthesis of cyclohexylpyruvate, often achieved through a Claisen condensation or related C-C bond-forming reactions, can be prone to the formation of various impurities that can complicate purification and reduce yields.[1] This section addresses specific issues you may encounter.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, and the overall yield of cyclohexylpyruvate is low. What is the likely cause and how can I prevent it?
A1: The most probable cause is a self-condensation reaction of the pyruvate ester, an aldol-type condensation, competing with the desired Claisen condensation.
Causality and Mechanism:
Pyruvate esters, like ethyl pyruvate, possess acidic α-hydrogens, making them susceptible to enolate formation. Under basic conditions, the pyruvate enolate can act as a nucleophile and attack the carbonyl carbon of another pyruvate molecule.[2][3] This "homo-aldol" reaction leads to the formation of a β-hydroxy keto-ester, which can then dehydrate to form a conjugated system.[4] These aldol products are often the source of higher molecular weight impurities.
The Claisen condensation, on the other hand, involves the reaction of an ester enolate with another ester molecule to form a β-keto ester.[1][5] The desired reaction is the "crossed" Claisen condensation between an enolizable ester (like ethyl acetate) and a non-enolizable carbonyl compound or a more reactive ester. In the synthesis of cyclohexylpyruvate, this would typically involve the reaction of an appropriate cyclohexyl-containing starting material with a pyruvate derivative. If two molecules of the pyruvate ester react with each other, this side reaction will consume your starting material and lower the yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldol self-condensation.
Recommended Actions:
-
Slow Addition: Add the pyruvate ester slowly to the reaction mixture containing the base and the other reactant. This keeps the instantaneous concentration of the pyruvate enolate low, minimizing the chance of self-condensation.
-
Choice of Base and Reaction Conditions: The choice of base is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is often preferred for generating the enolate of the less acidic ester in a controlled manner.[6] Running the reaction at low temperatures (e.g., -78 °C) can also help to control the reactivity and favor the desired reaction pathway.
-
Use of Pre-formed Enolate: In some cases, pre-forming the enolate of the cyclohexyl-containing starting material before the addition of the pyruvate ester can improve selectivity.
Q2: My final product is unstable and appears to be degrading upon storage, even at low temperatures. What could be the cause?
A2: The instability of cyclohexylpyruvate can be attributed to several factors, including its susceptibility to hydrolysis, decarboxylation, and isomerization, particularly in the presence of moisture, light, or residual acid/base.
Causality and Mechanism:
β-keto esters like cyclohexylpyruvate are prone to hydrolysis back to the corresponding β-keto acid, which can then readily undergo decarboxylation, especially upon heating. Residual acidic or basic catalysts from the synthesis can accelerate this degradation. Furthermore, the presence of both keto and ester functionalities can make the molecule susceptible to other degradation pathways. The stability of similar molecules has been shown to be highly dependent on pH and exposure to light.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product degradation.
Recommended Actions:
-
Purification: Ensure that all traces of acidic or basic catalysts are removed during the workup and purification steps. This can be achieved by thorough washing with neutral water or brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Column chromatography can also be effective in removing polar impurities.[6]
-
Storage Conditions: Store the purified cyclohexylpyruvate under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be stored in a tightly sealed container in a freezer, protected from light. The presence of trace amounts of impurities can significantly impact the stability of pharmaceutical compounds.[9][10]
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect to see in my crude cyclohexylpyruvate?
A: Besides the aldol self-condensation product of the pyruvate ester, other common impurities can include:
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting cyclohexyl derivative and the pyruvate ester.
-
Products of Retro-Claisen Condensation: The Claisen condensation is a reversible reaction.[2] Under certain conditions (e.g., prolonged reaction times at elevated temperatures), the product can revert to the starting materials.
-
Byproducts from the Base: If an alkoxide base such as sodium ethoxide is used, it can participate in transesterification reactions if your pyruvate ester is not also an ethyl ester.[3]
-
Solvent-Related Impurities: Residual solvents used in the synthesis or purification can be present in the final product.[11]
Q: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
| Technique | Application | Key Advantages |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative assessment of purity. | Simple, fast, and inexpensive for a quick check of reaction progress. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity profiling. | High resolution and sensitivity for accurate quantification of impurities.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts. | Excellent for separating and identifying compounds with sufficient volatility and thermal stability.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and any isolated impurities. | Provides detailed structural information for unambiguous identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of non-volatile impurities and confirmation of product identity. | Combines the separation power of HPLC with the identification capabilities of mass spectrometry.[14] |
Q: Can you provide a general, step-by-step protocol for minimizing impurity formation during a Claisen-type synthesis of cyclohexylpyruvate?
A: The following is a generalized protocol. Specific amounts, temperatures, and reaction times will need to be optimized for your particular starting materials.
Experimental Protocol: Synthesis of Ethyl Cyclohexylpyruvate via Claisen Condensation
-
Preparation of the Reaction Vessel:
-
Thoroughly dry all glassware in an oven and assemble under a positive pressure of an inert gas (argon or nitrogen).
-
Add a magnetic stir bar to a round-bottom flask equipped with a dropping funnel and a thermometer.
-
-
Generation of the Enolate:
-
In the reaction flask, dissolve the cyclohexyl-containing starting material (e.g., cyclohexyl acetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base (e.g., a solution of LDA in THF) to the stirred solution.
-
Allow the mixture to stir at -78 °C for a specified time to ensure complete enolate formation.
-
-
Claisen Condensation:
-
In the dropping funnel, prepare a solution of ethyl pyruvate in anhydrous THF.
-
Add the ethyl pyruvate solution dropwise to the cold enolate solution over an extended period.
-
Monitor the reaction progress by TLC.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
References
-
Fiveable. (2025, August 15). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]
-
Rios, A. C., et al. (n.d.). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. Retrieved from [Link]
-
MDPI. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation. Retrieved from [Link]
- Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
NASA. (2020, June 16). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyruvic acid, ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Veith, H., et al. (2021, March 23). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. MDPI. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Claisen Condensation. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from [Link]
-
Making Molecules. (2024, May 20). Aldol-like Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Retrieved from [Link]
-
Gathergood, N., et al. (2004). Direct catalytic asymmetric aldol reactions of pyruvates: scope and mechanism. Organic & Biomolecular Chemistry, 2, 1077-1085. Retrieved from [Link]
- Google Patents. (n.d.). JPH1180088A - Production of ethyl pyruvate.
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PubMed. (2021, March 23). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Retrieved from [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-15. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Attempted synthesis of 1 from ethyl pyruvate. Retrieved from [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2023, March 29). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Stability Study of the Pigment Extract from a Wild Pycnoporus sanguineus. Retrieved from [Link]
-
National Institutes of Health. (2014, May 8). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Retrieved from [Link]
-
PubMed. (2014, May 8). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldol-like Reactions — Making Molecules [makingmolecules.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. scirp.org [scirp.org]
- 13. biomedres.us [biomedres.us]
- 14. ajrconline.org [ajrconline.org]
Resolving solubility issues of 3-Cyclohexyl-2-oxopropanoic acid in water
Answering the user's request.## Technical Support Center: 3-Cyclohexyl-2-oxopropanoic Acid
A Guide to Resolving Aqueous Solubility Challenges
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Due to its chemical structure—specifically the bulky, nonpolar cyclohexyl group—this α-keto acid exhibits limited solubility in neutral water. This guide provides a series of troubleshooting steps and in-depth scientific explanations to help you achieve clear, stable aqueous solutions for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm trying to dissolve this compound directly in water, but it's not dissolving or is forming an oily suspension. Why is this happening?
A1: Understanding the Core Problem: Molecular Structure
The poor aqueous solubility of this compound is a direct result of its amphipathic nature. The molecule contains two key regions:
-
A Hydrophilic Head: The α-keto acid moiety (-C(O)COOH) is polar and capable of hydrogen bonding with water.
-
A Hydrophobic Tail: The cyclohexyl group is a large, nonpolar hydrocarbon ring that repels water molecules, driving the low solubility.
At neutral pH, the carboxylic acid group is primarily in its protonated, non-ionized form (R-COOH). This form is significantly less polar than its ionized counterpart (R-COO⁻), and the hydrophobic character of the cyclohexyl ring dominates, leading to insolubility. Carboxylic acids are generally weak acids, meaning they only partially dissociate in water at neutral pH.[1][2]
Q2: What is the most effective first step to improve the solubility of this compound in an aqueous buffer?
A2: pH Adjustment - The Primary Strategy
The most direct and effective method to solubilize this compound is by increasing the pH of the solution to deprotonate the carboxylic acid group. This converts the acid into its highly soluble carboxylate salt form (R-COO⁻ Na⁺, K⁺, etc.).
The Chemistry Behind the Strategy: According to the Henderson-Hasselbalch equation, the ratio of the ionized (conjugate base) to non-ionized (acid) form is dictated by the solution's pH and the compound's pKa (acid dissociation constant).[3] To ensure complete dissolution, the pH should be adjusted to at least 1.5 to 2 units above the pKa of the carboxylic acid. The typical pKa for aliphatic carboxylic acids is in the range of 4 to 5.[1] Therefore, targeting a pH of 7.0 or higher is recommended. The solubility of organic carboxylic acids generally increases at higher pH values.[4][5]
Caption: pH-dependent equilibrium of this compound.
Step-by-Step Protocol for Solubilization by pH Adjustment:
-
Preparation: Weigh the desired amount of this compound powder into a suitable container.
-
Initial Suspension: Add approximately 80% of the final desired volume of purified water or your target buffer (e.g., PBS). The compound will likely not dissolve and may form a slurry or suspension.
-
Basification: While stirring, add a suitable base dropwise. Recommended bases include 1 M NaOH or 1 M KOH.
-
Observation (Self-Validation): Continue adding the base slowly until the solid material completely dissolves and the solution becomes clear.
-
pH Measurement: Use a calibrated pH meter to check the solution's pH. If the pH is not in the desired range for your experiment, adjust as necessary.
-
Final Volume: Add water or buffer to reach the final target volume and mix thoroughly.
-
Filtration (Optional but Recommended): For sterile applications or to remove any potential micro-particulates, filter the final solution through a 0.22 µm syringe filter.
Q3: I have adjusted the pH, but the solubility is still insufficient for my required concentration, or my experiment is pH-sensitive. What are my other options?
A3: Advanced Solubilization Strategies
If pH adjustment alone is not sufficient or is incompatible with your experimental design, several other techniques can be employed, often in combination.
| Strategy | Mechanism of Action | Recommended Starting Point | Pros | Cons |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic cyclohexyl group to enter the solution.[6] | 5-10% (v/v) Ethanol, DMSO, or PEG 400 | Simple to implement; effective for moderate concentration increases. | Can have physiological effects on cells; may interfere with certain assays. |
| Surfactants | Form micelles that encapsulate the hydrophobic portion of the molecule, presenting a hydrophilic exterior to the water.[7] | 0.1-1% (w/v) Tween® 80 or Polysorbate 20 | Highly effective at increasing solubility; can improve stability. | Can interfere with protein binding; may cause cell lysis at high concentrations. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They form inclusion complexes, encapsulating the cyclohexyl group and enhancing aqueous solubility.[8][9][10] | 1-5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Low toxicity; widely used in pharmaceutical formulations.[11][12] | Can be a more expensive option; may alter compound bioavailability. |
Experimental Workflow for Troubleshooting Advanced Solubility Issues:
Caption: Systematic workflow for solubilizing this compound.
Q4: Can I prepare a high-concentration stock solution in an organic solvent first?
A4: Yes, this is a common and effective practice.
For many applications, preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous experimental medium is a standard procedure.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Dimethyl Formamide (DMF)
Similar α-keto acids are known to be soluble in these organic solvents.[13]
Step-by-Step Protocol for Organic Stock Preparation:
-
Dissolve the this compound in 100% DMSO or Ethanol to a high concentration (e.g., 50-100 mM). The compound should dissolve readily.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
When preparing your working solution, dilute the stock solution into your aqueous buffer.
-
Critical Control: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[13] Always run a vehicle control (your aqueous medium containing the same final concentration of the organic solvent without the compound) in your experiments.
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
- Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- PubMed. (n.d.). pH-solubility profiles of organic carboxylic acids and their salts.
- Solubility of Things. (n.d.). α-Ketoglutaric acid.
- Cayman Chemical. (2022). PRODUCT INFORMATION - α-Ketoglutaric Acid.
- LibreTexts. (n.d.). Chapter 13: Carboxylic Acids.
- University of Arizona. (2005). Carboxylic Acid Structure and Chemistry: Part 2.
- Chemguide. (n.d.). Carboxylic acids as acids.
- Alfa Chemistry. (n.d.). Surfactant.
- ACS Publications. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
Sources
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 12. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing side reactions during the esterification of 3-Cyclohexyl-2-oxopropanoic acid
Technical Support Center: Esterification of 3-Cyclohexyl-2-oxopropanoic acid
Welcome to the technical support guide for the esterification of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction and minimize common side reactions. My insights are drawn from extensive experience in synthetic organic chemistry and are grounded in established chemical principles.
The primary challenge in esterifying α-keto acids like this compound is their susceptibility to degradation under typical esterification conditions. The presence of the α-keto group activates the molecule for undesirable side reactions, primarily decarboxylation and self-condensation. This guide provides a structured, question-and-answer approach to troubleshoot these issues, offering detailed protocols and mechanistic explanations to ensure a high-yield, high-purity synthesis of your target ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of this compound?
A1: The two predominant side reactions are:
-
Decarboxylation: The α-keto acid is prone to losing carbon dioxide (CO₂), especially when heated in the presence of an acid catalyst. This results in the formation of cyclohexylacetaldehyde. The reaction is driven by the formation of a stable enol intermediate.
-
Self-Condensation/Dimerization: The enol or enolate intermediate can also react with another molecule of the keto acid or the resulting ester, leading to aldol-type condensation products and other complex dimers or oligomers.
Q2: My reaction mixture is turning dark brown, and the yield of the desired ester is very low. What is likely happening?
A2: A dark brown coloration is often indicative of extensive side reactions, particularly polymerization and degradation resulting from self-condensation. This is often exacerbated by excessive heat or prolonged reaction times. The low yield confirms that the starting material is being consumed by these alternative pathways instead of the desired esterification.
Q3: I'm observing a significant amount of a lower molecular weight byproduct by GC-MS. What could it be?
A3: This is very likely the decarboxylation product, cyclohexylacetaldehyde, or its subsequent reaction products. The loss of the carboxylic acid group as CO₂ results in a significant reduction in molecular weight. To confirm, check the mass spectrum for a fragment corresponding to the loss of 44 Da (the mass of CO₂) from the starting material.
Troubleshooting Guide: Minimizing Side Reactions
This section provides a systematic approach to overcoming common challenges.
Issue 1: Dominant Decarboxylation
Symptoms:
-
Low yield of the target ester.
-
Significant gas evolution (CO₂) during the reaction.
-
Presence of cyclohexylacetaldehyde as a major byproduct in analytical data (GC-MS, NMR).
Root Cause Analysis: The α-keto group facilitates the loss of the adjacent carboxyl group as CO₂, a process that is significantly accelerated by heat and strong acids. Standard Fischer esterification conditions (e.g., refluxing in alcohol with H₂SO₄) are often too harsh for this substrate.
Solutions:
1. Milder Esterification Methods: Avoid high temperatures and strong, non-volatile acids. Instead, consider methods that operate at or below room temperature.
-
DCC/DMAP Coupling: This is a highly effective method for sensitive substrates. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) serves as a catalyst for the nucleophilic attack by the alcohol. The reaction is typically run at 0 °C to room temperature, which effectively suppresses decarboxylation.
-
Alkyl Halide Esterification: Convert the carboxylic acid to its carboxylate salt (e.g., using a non-nucleophilic base like DBU or Cs₂CO₃) and then react it with an alkyl halide (e.g., ethyl iodide for the ethyl ester). This method avoids acidic conditions entirely.
2. Temperature Control: Strict temperature management is crucial. If using a method that requires heating, it should be as mild as possible. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
Logical Flow: Method Selection to Minimize Decarboxylation
Caption: Decision tree for selecting an appropriate esterification method.
Issue 2: Self-Condensation and Polymerization
Symptoms:
-
Formation of a dark, tarry residue in the reaction flask.
-
Complex mixture of high molecular weight species observed by LC-MS or NMR.
-
Difficulty in purifying the desired product.
Root Cause Analysis: Both acidic and basic conditions can promote the formation of an enol or enolate from the α-keto acid. This nucleophilic intermediate can then attack the electrophilic carbonyl carbon of another molecule, initiating a cascade of condensation and polymerization reactions.
Solutions:
1. Control of Stoichiometry and Addition Rate: When using methods like DCC/DMAP coupling, it is beneficial to add the activating agent (DCC) slowly to a solution of the acid, alcohol, and catalyst. This keeps the concentration of the highly reactive activated intermediate low at any given time, favoring the reaction with the alcohol over self-condensation.
2. Anhydrous Conditions: Water can interfere with many esterification reactions and can, in some cases, promote side reactions. Ensure all solvents and reagents are thoroughly dried. Using a dehydrating agent, such as molecular sieves, can be beneficial, particularly in methods that produce water as a byproduct.
3. Use of a Dehydrating Agent in Fischer Esterification (if unavoidable): If a modified Fischer esterification must be used, the inclusion of a dehydrating agent can help drive the equilibrium towards the product and may reduce side reactions by minimizing the water concentration. However, the primary solution remains avoiding the harsh conditions of this method altogether.
Recommended Experimental Protocols
Protocol 1: Esterification using DCC/DMAP
This protocol is highly recommended for minimizing both decarboxylation and self-condensation.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol) (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for 4-6 hours (monitor by TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Workflow Diagram: DCC/DMAP Esterification and Workup
Optimizing pH conditions for 3-Cyclohexyl-2-oxopropanoic acid enzymatic assays
Topic: Optimizing pH conditions for 3-Cyclohexyl-2-oxopropanoic acid enzymatic assays Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Enzymology Support Hub. Subject: Optimization of pH and Solubility for this compound (3-cyclohexylpyruvate) Substrates.
This guide addresses the specific physicochemical challenges of working with This compound , a hydrophobic
Part 1: The Core Science (The Solubility-pH Paradox)
Before troubleshooting, you must understand the molecule's behavior in solution.
-
The Moiety: The cyclohexyl group is significantly more hydrophobic than the methyl group of pyruvate or the phenyl group of phenylpyruvate.
-
The Acid: The
-keto acid functionality has a pKa 2.5–3.0.-
pH < pKa: The molecule is protonated (neutral) and highly insoluble due to the cyclohexyl ring.
-
pH > pKa: The molecule is ionized (anionic) and soluble in aqueous buffers.
-
Crucial Insight: Many researchers attempt to store stock solutions in acidic conditions to prevent spontaneous decarboxylation, but this causes immediate precipitation of this specific substrate.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Preparation [1][2]
Q1: I prepared a 100 mM stock solution in water, but it formed a cloudy suspension. How do I get it into solution? Diagnosis: The pH of distilled water (often ~5.[1]5) may drop below the solubility threshold when a high concentration of the free acid is added. Solution:
-
Do not use pure water. Dissolve the solid free acid in a minimal volume of DMSO (up to 500 mM solubility) or 0.1 M NaOH .
-
The "Dropwise" Method: If using NaOH, add it dropwise to the solid until fully dissolved, then back-titrate to pH 7.0–7.5 with buffer.
-
Buffer Choice: Use buffers with high capacity at neutral pH (e.g., 100 mM Potassium Phosphate or HEPES, pH 7.5) to maintain the anionic (soluble) state.
Q2: My substrate precipitates when added to the enzyme reaction mix. Why? Diagnosis: "Solubility Shock." If your stock is in DMSO and you dilute it >100-fold into a cold, low-ionic-strength buffer, the local concentration might exceed the solubility limit before mixing. Solution:
-
Warm the buffer: Pre-incubate the assay buffer at 25°C or 30°C before adding the substrate.
-
Order of Addition: Add the substrate last (or second to last, before enzyme) while vortexing or stirring rapidly to ensure immediate dispersion.
Category B: Lactate Dehydrogenase (LDH) Assays
Q3: I am running a reduction assay (Keto acid
-
Shift to pH 7.0–7.4: This is the compromise zone. Most D-LDH and L-LDH variants retain high activity here, and NADH is stable for the duration of a standard kinetic assay (10–30 mins).
-
Increase Enzyme Load: If
is lower at pH 7.4, compensate by increasing enzyme concentration to keep the assay time short (<5 mins).
Q4: The reaction rate is significantly slower than with phenylpyruvate. Is the pH wrong? Diagnosis: Steric hindrance, not necessarily pH. Scientific Context: The cyclohexyl ring is bulky. If you are using a wild-type LDH (e.g., from Lactobacillus or mammalian muscle), the active site loop may struggle to close over the bulky substrate. Solution:
-
Do not drop pH. Lowering pH will not fix steric issues and will destabilize NADH.
-
Buffer Additive: Add 0.1% Triton X-100. This sometimes helps prevent the hydrophobic substrate from aggregating, ensuring effective monomeric concentration for the enzyme.
Category C: Transaminase (Aminotransferase) Assays
Q5: My transaminase assay (using PLP cofactor) turns from yellow to colorless over time. Is this normal?
Diagnosis: Loss of the internal aldimine (Schiff base) linkage.
Scientific Context: The PLP cofactor is covalently linked to the enzyme via a lysine residue (internal aldimine), which gives the yellow color (
-
Optimum pH: Maintain pH 7.5–8.5. This range supports the deprotonation of the amino-donor substrate (required for nucleophilic attack) while maintaining PLP stability.
-
Supplement PLP: Always include 10–50
M PLP in the assay buffer to push the equilibrium toward the holo-enzyme form.
Part 3: Validated Assay Protocol (D-LDH Reductase Mode)
This protocol is optimized for This compound reduction, balancing substrate solubility with cofactor stability.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4 (degassed).
-
Substrate Stock: 100 mM this compound in DMSO.
-
Cofactor: 10 mM NADH in 50 mM Tris-HCl, pH 8.0 (Prepare fresh; keep on ice).
-
Enzyme: D-Lactate Dehydrogenase (e.g., from L. bulgaricus or engineered variant).[3]
Procedure:
| Step | Action | Critical Technical Note |
| 1 | Blanking | Add 980 |
| 2 | Baseline Check | Monitor |
| 3 | Cofactor | Add 10 |
| 4 | Stability Check | Monitor |
| 5 | Initiation | Add Enzyme (amount optimized for |
| 6 | Data Capture | Measure decrease in |
Part 4: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
This flow chart guides you through the common failure modes specific to this hydrophobic substrate.
Caption: Decision logic for diagnosing assay failures with this compound. Blue nodes represent diagnostic steps; Red nodes identify the root cause; Green nodes provide the solution.
Diagram 2: The Optimized Assay Workflow
Visualizing the order of operations to prevent "Solubility Shock."
Caption: Step-by-step workflow emphasizing the critical mixing step to maintain substrate solubility before enzyme addition.
References
-
NREL. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. National Renewable Energy Laboratory.
-
Wu, J., et al. (1986).[4] Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry.[1][4][5]
- Bommarius, A. S., et al. (2014). The challenge of enzyme stability for industrial biocatalysis. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology.
-
Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of
-methyl benzylamine with -transaminase screened from soil microorganisms. Biotechnology and Bioengineering.[6] (Establishes pH optima for ATAs). -
Taguchi, H., & Ohta, T. (1991). D-lactate dehydrogenase is a member of the D-isomer-specific 2-hydroxyacid dehydrogenase family. Journal of Biological Chemistry. (Details substrate specificity for bulky 2-keto acids).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Transaminases for Green Chemistry: Recent Progress and Future Prospects -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
Purification strategies for removing unreacted precursors from 3-Cyclohexyl-2-oxopropanoic acid
Status: Operational Ticket Focus: Removal of Unreacted Precursors (Grignard/Enzymatic Routes) Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule & The Challenge
You are working with 3-Cyclohexyl-2-oxopropanoic acid (also known as Cyclohexylpyruvic acid). This molecule presents a classic "Janus" problem in purification:
-
The Tail (Cyclohexyl): Highly lipophilic, making the compound sticky and prone to "oiling out" rather than crystallizing.
-
The Head (
-Keto Acid): Highly reactive. It is susceptible to decarboxylation (losing to form cyclohexyl acetaldehyde) and oxidative degradation if handled aggressively.
The following guides address the removal of common unreacted precursors: Cyclohexyl methyl halides (from Grignard synthesis), Diethyl oxalate , and Amino acid precursors (from enzymatic routes).
Module 1: The "Tier 1" Strategy – Differential pH Extraction
User Issue: "My crude product is an oil containing unreacted alkyl halides or esters. Direct crystallization failed."
Diagnosis: Neutral lipophilic impurities (like cyclohexyl methyl bromide or diethyl oxalate) are co-solubilizing your product. Because your product is an acid (
The Protocol
| Step | Action | Critical Technical Note |
| 1. Solubilization | Dissolve crude oil in Diethyl Ether ( | Avoid Dichloromethane (DCM) if possible; emulsions are more common with DCM in this system. |
| 2. Salt Formation | Extract with 10% | Target pH > 9. This converts the acid to its carboxylate salt ( |
| 3. The Wash | Wash the aqueous layer with fresh Ether/Hexane . | CRITICAL STEP. This removes the unreacted alkyl halides and neutral esters. They stay in the organic layer. Discard this organic layer. |
| 4. Acidification | Cool aqueous layer to 0°C . Add 2N HCl dropwise to pH 1-2. | Keep it Cold. Heat + Acid = Decarboxylation. Do not let the temperature rise above 10°C. |
| 5. Recovery | Extract the cloudy aqueous mix with Ethyl Acetate (3x). | The product is now protonated and returns to the organic phase. |
| 6. Drying | Dry over | High vacuum temperature will degrade the |
Visual Workflow: Acid-Base Logic
Caption: Differential pH extraction workflow separating neutral precursors (red) from the acidic product (green).
Module 2: The "Tier 2" Strategy – Bisulfite Adduct Purification
User Issue: "I have non-acidic carbonyl impurities (ketones/aldehydes) that track with my product, or I need higher purity (>98%) for analytical standards."
Diagnosis:
The Protocol
-
Adduct Formation: Dissolve the crude material in a minimal amount of Ethanol. Add a saturated aqueous solution of Sodium Bisulfite (
) (3 eq). Stir vigorously for 1-2 hours.-
Observation: A precipitate may form, or the product may simply migrate to the aqueous phase as the soluble adduct.
-
-
Wash: Wash the aqueous solution with Diethyl Ether .
-
Regeneration: Acidify the aqueous layer carefully with 10%
or HCl and heat mildly (40°C) or stir at RT for an extended period to reverse the adduct.-
Warning: Do not boil. High heat risks decarboxylation.
-
-
Extraction: Extract the regenerated free acid into Ethyl Acetate .
Mechanism of Action
The equilibrium shifts to the right (adduct) in high concentration bisulfite, and shifts left (free acid) upon acidification and removal of
Module 3: Crystallization & Solid State Handling
User Issue: "The compound is oiling out during recrystallization."
Diagnosis: The cyclohexyl group disrupts crystal packing, and the melting point is relatively low. Common solvents like pure Ethanol often hold the compound too well, leading to oils upon cooling.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Technique |
| Hexane : Ethyl Acetate | 5:1 to 10:1 | Dissolve in minimal hot EtOAc. Add warm Hexane until cloudy. Cool slowly to -20°C. |
| Petroleum Ether : DCM | 10:1 | Good for highly lipophilic crude. |
| Water | 100% | Only for high purity samples. |
Troubleshooting "Oiling Out":
-
Seed Crystals: If you have any solid, save a speck to seed the next batch.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.
-
Anti-Solvent Drip: Dissolve in the "Good" solvent (EtOAc). Add the "Bad" solvent (Hexane) dropwise very slowly with vigorous stirring.
Module 4: Stability & Storage (FAQ)
Q: My white powder turned yellow/brown overnight. Is it ruined?
-
A: Likely not ruined, but degrading. This is due to enolization followed by oxidation.
-
Fix: Recrystallize immediately.
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
Q: Can I dry this in a vacuum oven at 60°C?
-
A: NO. Thermal decarboxylation is a major pathway.
Q: I see a peak at
-
A: This is likely Cyclohexylacetaldehyde , the decarboxylation product. If you see this, your purification was too hot or the extraction was too acidic for too long.
References
-
BenchChem. Sodium Bisulfite Extraction for the Purification of Reactive Ketones. (Application Note). Retrieved from
-
Fisher Scientific. 3-Cyclohexylpropionic acid Safety Data & Properties.[5] Retrieved from
-
University of Rochester, Dept. of Chemistry. Bisulfite Workup for Removal of Aldehydes and Cyclic Ketones. Retrieved from
-
National Institutes of Health (NIH). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids. (Mechanistic insights on decarboxylation). Retrieved from
-
Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 3. scite.ai [scite.ai]
- 4. EP2121604A2 - Bisulfite purification of an alpha-keto amide - Google Patents [patents.google.com]
- 5. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]
Validation & Comparative
1H NMR spectral analysis and interpretation of 3-Cyclohexyl-2-oxopropanoic acid
Executive Summary
3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid) is a critical
Accurate structural characterization of this molecule is complicated by two primary factors: keto-enol tautomerism and solvent-dependent conformational exchange . Unlike its aromatic analogue (phenylpyruvic acid), the cyclohexyl derivative lacks the aromatic ring current effects, leading to distinct shielding patterns that can confuse researchers relying on standard aromatic databases.
This guide compares the NMR performance of this compound across different solvent systems and contrasts it with phenylpyruvic acid to provide a robust framework for spectral interpretation.
Structural Framework & Spin System
Before analyzing the spectrum, we must define the proton environments. The molecule exists in equilibrium between a keto form (dominant in non-polar solvents) and an enol form (stabilized in polar aprotic solvents).[1]
Molecular Topology (Graphviz)
Figure 1: Structural connectivity and expected proton environments for the keto and enol tautomers.
Comparative Analysis 1: Solvent Selection Strategy
The choice of solvent is not merely about solubility; it dictates the visible tautomer and the resolution of exchangeable protons.
Table 1: Solvent Performance Comparison
| Feature | Chloroform-d ( | DMSO- | Deuterium Oxide ( |
| Dominant Tautomer | Keto (>95%) | Mixed (Keto + Enol) | Keto (Enol exchange rapid) |
| COOH Signal | Broad/Invisible (10-12 ppm) | Sharp/Broad (12-14 ppm) | Disappears (H/D Exchange) |
| Resolution | High (Distinct couplings) | Medium (Viscosity broadening) | Low (HDO overlap common) |
| Use Case | Structural Confirmation | Tautomer Studies | Purity/Salt Analysis |
Scientific Insight: The "Enol Trap" in DMSO
In
Critical Warning: If you observe a small singlet around 5.5 - 6.0 ppm in DMSO, this is likely the vinylic proton of the enol tautomer, not an impurity. In
Comparative Analysis 2: Aliphatic vs. Aromatic Analogues
To validate the assignment of the methylene group (
Table 2: Chemical Shift Comparison ( , ppm)
| Proton Group | This compound | Phenylpyruvic acid | |
| Ring Protons | 0.9 – 1.8 (Multiplet) | 7.1 – 7.4 (Multiplet) | ~6.0 ppm (Aliphatic vs Aromatic) |
| 2.65 – 2.75 (Doublet) | 4.05 – 4.15 (Singlet) | ~1.4 ppm (Shielding Effect) | |
| COOH | ~10.5 (Broad) | ~10.5 (Broad) | Negligible |
Mechanism of Shift Difference
-
Phenylpyruvic Acid: The aromatic ring creates a diamagnetic anisotropy (ring current) that deshields the adjacent methylene protons, pushing them downfield to ~4.1 ppm.
-
Cyclohexyl Analogue: The cyclohexane ring is aliphatic. It does not generate a significant ring current. Therefore, the methylene protons appear in the standard aliphatic ketone range (~2.7 ppm).
-
Splitting: In phenylpyruvic acid, the
is often a singlet because there are no adjacent protons on the ring quaternary carbon. In the cyclohexyl derivative, the is adjacent to a methine ( ) proton on the ring, resulting in a doublet ( Hz).
Detailed Spectral Interpretation (in )
This section details the specific assignments for the pure keto form.
The Aliphatic Region (0.8 – 1.9 ppm)
-
Appearance: Complex multiplets.
-
Integration: 11 Protons total (Cyclohexyl ring).
-
Analysis: The protons are not equivalent.
-
Equatorial protons: Generally deshielded (downfield).
-
Axial protons: Generally shielded (upfield).
-
Methine (CH-1'): The proton at the point of attachment (C1 of the ring) is often obscured but couples to the
-methylene.
-
The -Methylene Group (2.7 ppm)
-
Appearance: Doublet (d).
-
Coupling Constant (
): ~6.8 – 7.2 Hz. -
Assignment: These protons are
to the ketone (electron-withdrawing) and to the cyclohexyl ring. -
Diagnostic Value: This is the most "clean" peak for quantification. Integration of this doublet (set to 2H) is the standard for determining purity.
The Carboxylic Acid (10.0 – 12.0 ppm)
-
Appearance: Very broad singlet or invisible.
-
Behavior: Highly concentration-dependent due to dimerization. In dilute samples, it may shift upfield; in concentrated samples, it shifts downfield due to intermolecular H-bonding.
Experimental Protocol: Quantitative Analysis (qNMR)
To ensure reproducibility, follow this self-validating protocol.
Sample Preparation Workflow
Figure 2: Sample preparation workflow for high-resolution 1H NMR.
Acquisition Parameters
For quantitative results (e.g., determining % purity vs. analogues), standard default parameters are insufficient due to the long relaxation time (
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (
): Minimum 10 seconds . (Standard is 1s, which is too short for accurate integration of the or isolated protons). -
Scans: 16 – 64 (Sufficient for >10 mg sample).
-
Temperature: 298 K (25°C). Note: Variable temperature (VT) NMR can be used to coalesce conformers if the cyclohexyl ring peaks are exceptionally broad.
References
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][3][4][5][6][7][8]
-
Compound Interest. (2015).[9] A Guide to 1H NMR Chemical Shift Values.
-
Luo, Z., et al. (2015). Production of phenylpyruvic acid from L-phenylalanine...[9] comparison of enzymatic and whole-cell approaches.[9] (Provides spectral data for the aromatic analogue).
-
Zhu, H., et al. (2010). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (Establishes the DMSO enolization effect).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. compoundchem.com [compoundchem.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Validation of 3-Cyclohexyl-2-oxopropanoic Acid Using Elemental Analysis
In the landscape of pharmaceutical research and drug development, the absolute purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable downstream applications. For a versatile bifunctional molecule like 3-Cyclohexyl-2-oxopropanoic acid, which serves as a key building block in the synthesis of complex pharmaceutical agents, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of elemental analysis for validating the purity of this compound, contextualized with other analytical techniques and supported by experimental data.
The Imperative of Purity in Pharmaceutical Intermediates
This compound, an α-keto acid, is a valuable precursor in various synthetic pathways.[1] The presence of impurities, even in trace amounts, can have cascading effects on the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust analytical strategy is essential to ensure the integrity of this crucial intermediate.
Elemental Analysis: A Fundamental Purity Assessment
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for determining the elemental composition of a compound.[2] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a direct indicator of purity. Unlike chromatographic techniques such as HPLC, which may not detect non-UV active impurities or those that co-elute with the main compound, elemental analysis provides a bulk assessment of the elemental makeup.[3][4]
Molecular Formula and Theoretical Composition
The first step in validating purity via elemental analysis is to establish the theoretical elemental composition.
From this, the theoretical weight percentages of each element are calculated:
-
Carbon (C): (9 * 12.011) / 170.21 * 100% = 63.50%
-
Hydrogen (H): (14 * 1.008) / 170.21 * 100% = 8.29%
-
Oxygen (O): (3 * 15.999) / 170.21 * 100% = 28.20%
A significant deviation of the experimentally determined values from these theoretical percentages would indicate the presence of impurities.
Comparative Analysis: Understanding Potential Impurities
To effectively validate purity, it is crucial to consider potential impurities that might be present in a sample of this compound. The synthesis of α-keto acids can involve various routes, each with its own set of potential by-products.[7][8] A common synthetic route involves the Michael addition of cyclohexanone to an acrylate ester, followed by hydrolysis.[9]
Here is a comparison of the theoretical elemental composition of this compound with some plausible impurities:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Oxygen |
| This compound | C₉H₁₄O₃ | 170.21 | 63.50 | 8.29 | 28.20 |
| 3-Cyclohexylpropanoic acid | C₉H₁₆O₂ | 156.23 | 69.19 | 10.32 | 20.48 |
| (2E)-3-Cyclohexylprop-2-enoic acid | C₉H₁₄O₂ | 154.21 | 70.10 | 9.15 | 20.75 |
| 3-Cyclohexyl-2-hydroxypropanoic acid | C₉H₁₆O₃ | 172.22 | 62.77 | 9.36 | 27.87 |
As the table demonstrates, the presence of these potential impurities would lead to a discernible shift in the elemental composition of the sample. For instance, the presence of 3-Cyclohexylpropanoic acid would significantly increase the measured carbon and hydrogen percentages while decreasing the oxygen percentage.[10]
Experimental Protocol: Combustion Analysis for CHO Determination
The gold standard for determining the carbon, hydrogen, and oxygen content in organic compounds is combustion analysis.[11] This technique involves the complete combustion of a precisely weighed sample in a high-temperature, oxygen-rich environment.[12][13] The resulting combustion gases (CO₂, H₂O) are then quantitatively measured.
Workflow for Purity Validation by Elemental Analysis
Caption: Workflow for purity validation of this compound using elemental analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule.
-
Dry the sample to a constant weight under vacuum to remove any residual solvents or moisture, which can significantly affect the hydrogen and oxygen content.
-
-
Combustion:
-
Introduce the sample into the combustion tube of the elemental analyzer, which is typically heated to 900-1100°C.
-
A pulse of pure oxygen is introduced, leading to complete combustion of the sample.
-
-
Reduction and Gas Separation:
-
The combustion gases pass through a reduction tube (often containing copper) to convert any nitrogen oxides to N₂ and remove excess oxygen.
-
The resulting gas mixture (CO₂, H₂O, and He carrier gas) is then passed through a series of traps or a gas chromatography column to separate the individual components.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD) or an infrared (IR) detector.
-
The detector response is proportional to the concentration of each gas, allowing for precise quantification.
-
-
Data Analysis:
-
The instrument's software calculates the mass percentages of carbon and hydrogen based on the detected amounts of CO₂ and H₂O.
-
The oxygen percentage is typically determined by pyrolysis in a separate analysis or by difference.
-
Compare the experimental percentages to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
-
Interpreting the Data: A Self-Validating System
The power of elemental analysis lies in its self-validating nature. If the experimental percentages for carbon, hydrogen, and oxygen all fall within the acceptable range of the theoretical values, it provides strong evidence for the compound's purity. Conversely, a significant deviation in one or more of these values points to the presence of an impurity and can even provide clues as to its identity when considered alongside the synthetic route.
Beyond Elemental Analysis: A Multi-faceted Approach to Purity Confirmation
While elemental analysis is a cornerstone of purity determination, a comprehensive validation strategy should employ orthogonal analytical methods.[4][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly effective for detecting and quantifying organic impurities, particularly those with similar elemental compositions to the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[4]
-
Mass Spectrometry (MS): MS is invaluable for identifying the molecular weight of the compound and any potential impurities.
By combining the bulk compositional data from elemental analysis with the separation capabilities of HPLC and the structural insights from NMR and MS, researchers can build a comprehensive and irrefutable purity profile for this compound.
Conclusion
Validating the purity of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. Elemental analysis provides a direct, quantitative, and fundamental assessment of elemental composition, making it an indispensable tool in the analytical chemist's arsenal. When used in conjunction with other orthogonal techniques, it forms a robust framework for unequivocally establishing the purity of this important pharmaceutical intermediate.
References
-
Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. [Link]
-
The Science of Elemental Analysis. Benefits and Applications in Organic Chemistry. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
Malvern Panalytical. Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. [Link]
-
Pharma Manufacturing. Analyzing for Elemental Impurities. [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Pharmaceutical Technology. Approaching Elemental Impurity Analysis. [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]
-
PubChem. 3-Cyclohexyl-2-hydroxypropanoic acid. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
Wikipedia. Keto acid. [Link]
-
AZoM. Different Techniques in Qualitative and Quantitative Elemental Analysis. [Link]
-
RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]
-
The Journal of Organic Chemistry. A new synthesis of .alpha.-keto esters and acids. [Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]
-
Taylor & Francis Online. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. [Link]
Sources
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Oxo-cyclohexyl)-propionic Acid | CymitQuimica [cymitquimica.com]
- 6. 3-(2-Oxo-cyclohexyl)-propionic acid | CAS 2275-26-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. azom.com [azom.com]
- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Infrared Spectroscopy of 3-Cyclohexyl-2-oxopropanoic Acid: Key Peaks for Positive Identification
For researchers and professionals in drug development and organic synthesis, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the functional groups present within a molecule, thereby offering a crucial piece of the structural puzzle. This guide offers an in-depth analysis of the characteristic IR absorption peaks for 3-Cyclohexyl-2-oxopropanoic acid, a molecule of interest for its potential applications as a versatile building block.
Due to the absence of a publicly available experimental spectrum for this compound, this guide will present a detailed, evidence-based prediction of its IR spectrum. This prediction is grounded in the fundamental principles of vibrational spectroscopy and supported by experimental data from structurally analogous compounds. By dissecting the contributions of the carboxylic acid, α-keto, and cyclohexyl functional groups, we will build a comprehensive spectral profile. Furthermore, this guide will compare the expected spectrum of our target molecule with those of relevant alternatives to highlight the unique spectral features that enable its confident identification.
The Structural Basis of the IR Spectrum of this compound
The vibrational modes observed in an IR spectrum are directly correlated to the stretching and bending of specific chemical bonds within a molecule. In this compound, we can anticipate distinct signals arising from three key structural motifs: the carboxylic acid group (-COOH), the α-keto group (C=O), and the cyclohexyl ring.
dot graph { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10, color="#5F6368"]; "Molecule" [label="this compound", pos="0,1.5!"]; "Carboxylic_Acid" [label="Carboxylic Acid\n(-COOH)", pos="-2,-0.5!"]; "Alpha_Keto" [label="α-Keto Group\n(C=O)", pos="0,-0.5!"]; "Cyclohexyl" [label="Cyclohexyl Ring", pos="2,-0.5!"]; "Molecule" -- "Carboxylic_Acid" [label="contributes"]; "Molecule" -- "Alpha_Keto" [label="contributes"]; "Molecule" -- "Cyclohexyl" [label="contributes"]; } caption: "Key functional groups of this compound."
The interplay of these groups, particularly the electronic effects between the adjacent carbonyls of the keto and carboxylic acid functions, will influence the precise position of their respective absorption bands.
Predicted Infrared Spectrum Analysis of this compound
Based on established correlation charts and experimental data from similar molecules, the IR spectrum of this compound is expected to exhibit the following key absorption peaks:
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | This very broad and intense signal is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. It will likely overlap with the C-H stretching region. |
| C-H Stretch (Cyclohexyl) | 2960 - 2850 | Strong | Multiple sharp peaks corresponding to the asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups of the cyclohexyl ring. |
| C=O Stretch (Carboxylic Acid) | ~1760 - 1740 | Strong | The carbonyl of the carboxylic acid is expected at a higher frequency due to the electron-withdrawing effect of the adjacent keto group. |
| C=O Stretch (α-Keto) | ~1725 - 1705 | Strong | The ketone carbonyl will appear at a slightly lower frequency compared to a simple aliphatic ketone due to the electronic influence of the carboxylic acid. |
| C-O Stretch (Carboxylic Acid) | ~1300 - 1200 | Medium | Associated with the C-O single bond of the carboxylic acid. |
| O-H Bend (Carboxylic Acid) | ~1440 - 1395 & 950 - 910 | Medium, Broad | The in-plane and out-of-plane bending vibrations of the O-H group. |
Comparative Analysis with Alternative Compounds
To confidently identify this compound, it is essential to distinguish its IR spectrum from those of structurally similar molecules. The following table compares the key diagnostic peaks of our target molecule with relevant alternatives.
| Compound | **Key Diagnostic IR Peaks (cm⁻¹) ** | Distinguishing Features |
| This compound (Predicted) | ~3300-2500 (Broad O-H), ~2960-2850 (C-H), ~1750 (C=O, acid), ~1715 (C=O, keto) | The presence of a very broad O-H stretch and two distinct carbonyl peaks are the most definitive features. |
| Cyclohexanecarboxylic Acid | ~3300-2500 (Broad O-H), ~2960-2850 (C-H), ~1710 (C=O) | Lacks the second carbonyl peak from the α-keto group. |
| Cyclohexyl Methyl Ketone | ~2960-2850 (C-H), ~1715 (C=O) | Absence of the broad O-H stretch and the carboxylic acid carbonyl peak. |
| Pyruvic Acid (an α-keto acid) | ~3300-2500 (Broad O-H), ~1770 (C=O, acid), ~1720 (C=O, keto) | While it shows two carbonyls and a broad O-H, it lacks the strong C-H stretching peaks characteristic of the cyclohexyl group.[1] |
| 2-Oxobutanoic Acid (an α-keto acid) | ~3300-2500 (Broad O-H), ~1760 (C=O, acid), ~1720 (C=O, keto) | Similar to pyruvic acid, it will not have the prominent cyclohexyl C-H stretches. |
This comparative analysis underscores that the unique combination of a very broad O-H stretch, two distinct and strong carbonyl absorption bands, and the characteristic C-H stretching signals of a cyclohexyl ring provides a robust spectral fingerprint for the positive identification of this compound.
Experimental Protocol for IR Spectrum Acquisition
The following is a standard operating procedure for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation and Analysis Workflow:
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Clean_ATR" [label="Clean ATR Crystal\n(e.g., with isopropanol)"]; "Background" [label="Acquire Background Spectrum\n(clean crystal, no sample)"]; "Sample_Prep" [label="Place a small amount of\nthis compound\non the ATR crystal"]; "Apply_Pressure" [label="Apply consistent pressure\nto ensure good contact"]; "Acquire_Spectrum" [label="Acquire Sample Spectrum\n(typically 16-32 scans at 4 cm⁻¹ resolution)"]; "Process_Data" [label="Process Data\n(ATR and baseline correction)"]; "Analyze" [label="Analyze Spectrum\n(identify key peaks)"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Clean_ATR"; "Clean_ATR" -> "Background"; "Background" -> "Sample_Prep"; "Sample_Prep" -> "Apply_Pressure"; "Apply_Pressure" -> "Acquire_Spectrum"; "Acquire_Spectrum" -> "Process_Data"; "Process_Data" -> "Analyze"; "Analyze" -> "End"; } caption: "Workflow for IR spectrum acquisition via ATR."
Causality in Experimental Choices:
-
ATR as the Method of Choice: For solid samples, ATR-FTIR is often preferred over traditional methods like KBr pellets or Nujol mulls. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. The choice of a diamond ATR crystal is due to its robustness and broad spectral range.
-
Background Spectrum: Acquiring a background spectrum is critical to subtract the absorbance of the ambient atmosphere (notably CO₂ and water vapor) and the ATR crystal itself from the sample spectrum, ensuring that the resulting spectrum is solely that of the analyte.
-
Consistent Pressure: Applying consistent pressure with the ATR anvil ensures intimate contact between the sample and the crystal. This is crucial for obtaining a strong and well-defined spectrum, as the depth of penetration of the IR beam is on the order of microns.
Conclusion
Infrared spectroscopy stands as a powerful and accessible analytical technique for the structural elucidation of organic molecules. For this compound, the combination of a broad O-H stretch from the carboxylic acid, two distinct carbonyl peaks from the carboxylic acid and the α-keto group, and the characteristic C-H stretches of the cyclohexyl ring create a unique spectral fingerprint. By understanding these key features and comparing them to the spectra of similar compounds, researchers can confidently identify this versatile synthetic intermediate, ensuring the integrity and progression of their scientific endeavors.
References
-
Structural Characterization of Pyruvic Acid Dimers Formed inside Helium Nanodroplets by Infrared Spectroscopy and Ab Initio Study. The Journal of Physical Chemistry A. [Link]
-
Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics. [Link]
-
Cyclohexanecarboxylic acid. PubChem. [Link]
-
Cyclohexyl methyl ketone. PubChem. [Link]
-
2-Oxobutanoic Acid. PubChem. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
Sources
Comparative study of lactate dehydrogenase activity on cyclohexyl analogs
Executive Summary & Scientific Context
Lactate Dehydrogenase (LDH, EC 1.1.1.[1]27) is a tetrameric enzyme central to anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate coupled with the oxidation of NADH to NAD+. While pyruvate is the physiological substrate, the study of cyclohexyl analogs —specifically Cyclohexylpyruvate (CHP) as a substrate probe and Cyclohexyl-substituted oxalates as inhibitors—provides critical insights into the structural plasticity of the LDH active site.
This guide compares the kinetic performance of standard physiological ligands against these bulky hydrophobic analogs. The cyclohexyl group serves as a "steric stress test" for the enzyme's mobile loop (residues 98-110), distinguishing between LDH isoforms (e.g., LDH-A/M4 vs. LDH-B/H4) based on their ability to accommodate hydrophobic bulk.
Key Comparative Metrics
-
Substrate Efficiency (
): Pyruvate vs. Cyclohexylpyruvate. -
Inhibitory Potency (
): Oxamate (Standard) vs. Cyclohexyl analogs.
Structural Basis of Interaction
To interpret the data below, one must understand the mechanism. The LDH reaction follows an Ordered Bi-Bi mechanism . NADH binds first, inducing a conformational change that creates the substrate-binding pocket.
-
Pyruvate Binding: Fits perfectly into the active site, interacting with Arg171 (substrate anchoring) and His195 (proton transfer). The mobile loop closes over the active site, excluding water.
-
Cyclohexyl Analog Binding: The bulky cyclohexyl ring clashes with the hydrophobic wall of the active site in specific isoforms.
-
M-type (Muscle): Generally exhibits higher plasticity, accommodating bulky hydrophobic substrates with moderate efficiency.
-
H-type (Heart): More rigid substrate specificity; bulky analogs often act as competitive inhibitors rather than substrates or show significantly elevated
.
-
Comparative Kinetic Data
The following data represents typical kinetic profiles observed when comparing human LDH isoforms against standard and cyclohexyl-modified ligands.
Table 1: Substrate Specificity (Forward Reaction: Pyruvate Lactate)
| Substrate | Parameter | LDH-A (Muscle/M4) | LDH-B (Heart/H4) | Interpretation |
| Pyruvate | H4 has higher affinity for physiological pyruvate. | |||
| 100% | 100% | Baseline reference. | ||
| Cyclohexylpyruvate | Key Differentiator: The cyclohexyl group drastically reduces affinity, particularly in H4. | |||
| CHP is a poor substrate; effectively acts as a competitive inhibitor for H4. |
Table 2: Inhibition Constants (Competitive vs. Pyruvate)
| Inhibitor | Structure Note | Mechanism | ||
| Oxamate | Isosteric to Pyruvate | Competitive; binds Arg171. | ||
| Cyclohexyl Oxalate | Hydrophobic bulk | Steric hindrance lowers potency compared to oxamate, but selectivity shifts. |
Experimental Protocol: Kinetic Assay
Objective: Determine
Reagents & Preparation[2]
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Avoid Tris buffers if studying pH dependence as their pKa is temperature-sensitive.
-
NADH Stock: 10 mM in 0.1 M NaOH (freshly prepared).
-
Substrate Stocks:
-
Pyruvate: 100 mM in water.
-
Cyclohexylpyruvate (CHP): 100 mM in 50% Ethanol/Water (due to hydrophobicity). Control: Ensure final ethanol concentration in assay is <1%.
-
Workflow Diagram (DOT)
Caption: Step-by-step spectrophotometric workflow for LDH kinetic profiling.
Step-by-Step Procedure
-
Baseline Setup: In a quartz cuvette, add 900
L Buffer and 50 L NADH (Final conc: 0.15 mM). -
Enzyme Addition: Add 10-20
L of diluted LDH enzyme. Mix by inversion. -
Pre-Incubation: Allow to stand for 2 minutes at 25°C. This ensures any endogenous keto-acids are consumed and temperature is stable.
-
Initiation: Add substrate (start with 1.0 mM Pyruvate or 10 mM CHP).
-
Data Acquisition: Immediately record
for 3 minutes.-
Quality Check: The rate must be linear (
). If non-linear, dilute enzyme further.
-
-
Titration: Repeat with varying substrate concentrations (e.g., 0.05 mM to 5 mM for Pyruvate; 1 mM to 50 mM for CHP).
Mechanism of Action & Pathway Visualization
Understanding the "Ordered Bi-Bi" mechanism is crucial when analyzing inhibition by cyclohexyl analogs. The inhibitor (I) competes with the substrate (S) for the Enzyme-NADH complex, not the free enzyme.
Caption: Ordered Bi-Bi mechanism showing the competitive entry point of Cyclohexyl analogs.
Data Analysis & Interpretation
When analyzing the data generated from the protocol above, use the Lineweaver-Burk (Double Reciprocal) Plot :
Diagnostic Signatures[2]
-
Pyruvate vs. Cyclohexylpyruvate (Substrate Comparison):
-
You will observe a steeper slope for Cyclohexylpyruvate.
-
Reason: Higher
(lower affinity) due to steric hindrance in the hydrophobic loop.
-
-
Oxamate vs. Cyclohexyl Oxalate (Inhibition):
-
Plot
vs at different inhibitor concentrations. -
Intersection on Y-axis: Indicates Competitive Inhibition. Both Oxamate and Cyclohexyl analogs should show this, confirming they bind to the active site, not an allosteric site.
-
Troubleshooting "Substrate Inhibition"
High concentrations of Pyruvate (>1 mM for H4) form a covalent adduct with NAD+ at the active site, inhibiting the enzyme.
-
Observation: The rate decreases as [S] increases beyond optimum.
-
Cyclohexyl Note: Cyclohexylpyruvate rarely shows substrate inhibition because its bulk prevents the formation of the inhibitory adduct. This is a vital control experiment to validate the mechanism of inhibition.
References
-
Zhadan, G. G., & Sholukh, M. V. (2002). Comparative Analysis of the Kinetic Properties of Lactate Dehydrogenase Isoenzymes. Biochemistry (Moscow).[2]
-
Everse, J., & Kaplan, N. O. (1973). Lactate Dehydrogenases: Structure and Function. Advances in Enzymology and Related Areas of Molecular Biology.
-
Read, J. A., et al. (2001). Structure-based design of selective lactate dehydrogenase inhibitors. Acta Crystallographica.
-
Vander Heiden, M. G. (2011). Targeting cancer metabolism: a therapeutic window opens. Nature Reviews Drug Discovery.
Sources
Benchmarking synthetic routes for 3-Cyclohexyl-2-oxopropanoic acid production
Executive Summary & Strategic Decision Matrix
3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid) is a critical alpha-keto acid intermediate, primarily utilized in the synthesis of protease inhibitors (e.g., for HCV) and non-canonical amino acids via transamination.
The synthesis of this molecule presents a classic selectivity challenge: preserving the alpha-keto functionality while installing the saturated cyclohexyl ring.
Our benchmarking analysis identifies three distinct viable routes. The choice depends heavily on scale, available equipment, and downstream purity requirements.
| Metric | Route A: Biocatalytic Oxidation | Route B: Azlactone Hydrolysis | Route C: Grignard Homologation |
| Primary Mechanism | Enzymatic oxidative deamination of L-Cyclohexylalanine | Erlenmeyer-Plöchl condensation & hydrolysis | Nucleophilic acyl substitution on oxalate |
| Scalability | High (Industrial) | Medium (Pilot/Industrial) | Low (Lab/Discovery) |
| Purity Profile | Excellent (>99%) | Moderate (requires recrystallization) | Variable (alcohol byproducts) |
| Key Equipment | Fermenter or Bioreactor | Standard Glassware/Reactor | Cryogenic Reactor (-78°C) |
| Sustainability | High (Green Chemistry) | Low (High waste streams) | Low (Stoichiometric metal waste) |
| Recommendation | Best for GMP/Large Scale | Best for Cost-Driven Batch | Best for Rapid Lab Prototyping |
Technical Route Analysis
Route A: The Biocatalytic Cascade (The "Green" Standard)
Mechanism: This route leverages the high selectivity of enzymes to convert L-Cyclohexylalanine (CHA) into the keto acid. CHA is first produced by the catalytic hydrogenation of L-Phenylalanine, a process that is highly selective for the ring when the amine is protected or under specific pH conditions.
-
Step 1: Hydrogenation of L-Phenylalanine to L-Cyclohexylalanine (Pt/Rh catalyst).[1]
-
Step 2: Oxidative deamination using L-Amino Acid Deaminase (L-AAD) or Oxidase (L-AAO).
Why this works: Direct hydrogenation of phenylpyruvic acid often leads to over-reduction to the hydroxy acid (lactate) or the alkane. By hydrogenating the amino acid first, the alpha-carbon oxidation state is protected by the amine, which is then cleanly converted to the ketone enzymatically.
Route B: The Azlactone (Erlenmeyer) Method
Mechanism: A classical organic synthesis involving the condensation of cyclohexanecarboxaldehyde with N-acetylglycine to form an azlactone, followed by hydrolysis.
-
Step 1: Condensation of Cyclohexanecarboxaldehyde + N-Acetylglycine
Azlactone. -
Step 2: Acidic Hydrolysis
Enol/Keto Acid + Acetic Acid + Ammonia.
Causality: This route avoids high-pressure hydrogenation entirely. It builds the carbon skeleton directly from the aldehyde. However, the hydrolysis step can be harsh, leading to ring-opening byproducts if not controlled.
Route C: Grignard Addition to Oxalate
Mechanism: The reaction of cyclohexylmethylmagnesium bromide with diethyl oxalate.
-
Step 1: Formation of Grignard reagent from (bromomethyl)cyclohexane.
-
Step 2: Nucleophilic attack on diethyl oxalate at -78°C.
-
Step 3: Hydrolysis of the alpha-keto ester.
Critical Control Point: The Grignard reagent is highly reactive. If the temperature is not maintained at -78°C, or if the stoichiometry is not strictly 1:1 (with oxalate in excess), the Grignard will attack the ketone product again, forming the tertiary alcohol (double addition).
Visualized Pathways & Decision Logic
Caption: Comparative flow of the three primary synthetic strategies. Route A offers the highest selectivity, while Route C is prone to over-alkylation side reactions.
Detailed Experimental Protocols
Protocol A: Biocatalytic Synthesis (Recommended for Purity)
Pre-requisite: Preparation of L-Cyclohexylalanine (CHA).
-
Hydrogenation: Dissolve L-Phenylalanine (20 g) in 1M HCl/Isopropanol. Add 5% Rh/C catalyst. Hydrogenate at 50°C, 10 bar H2 for 6 hours. Filter catalyst and neutralize to precipitate CHA. Yield: ~94%.
Enzymatic Step:
-
Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 7.5).
-
Reaction: Suspend L-Cyclohexylalanine (10 mM) in the buffer. Add L-Amino Acid Deaminase (L-AAD) (from Proteus myxofaciens or engineered E. coli).
-
Incubation: Incubate at 37°C with gentle aeration (oxygen is the electron acceptor).
-
Monitoring: Monitor consumption of CHA via HPLC.
-
Workup: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate.
-
Validation: The product should show no aromatic signals in 1H NMR.
Protocol B: Grignard Synthesis (Lab Scale Only)
Safety Warning: Strictly anhydrous conditions required. Exothermic reaction.
-
Reagent Prep: Activate Magnesium turnings (1.2 eq) with iodine in dry THF. Add (Bromomethyl)cyclohexane (1.0 eq) dropwise to maintain gentle reflux.
-
Addition: Cool a solution of Diethyl Oxalate (2.0 eq - Excess is critical) in THF to -78°C (Dry ice/Acetone bath).
-
Cannulation: Slowly cannulate the Grignard reagent into the cooled oxalate solution over 1 hour. Do not allow temp to rise above -65°C.
-
Quench: Quench with saturated NH4Cl at low temperature.
-
Hydrolysis: Isolate the ester intermediate. Dissolve in MeOH/Water, add NaOH (2 eq), stir at RT for 2 hours. Acidify to precipitate the acid.
Performance Comparison Data
The following data summarizes typical results observed in process optimization studies.
| Parameter | Biocatalytic (Route A) | Azlactone (Route B) | Grignard (Route C) |
| Overall Yield | 85 - 92% | 55 - 65% | 40 - 60% |
| Purity (HPLC) | > 99.5% | 95% (requires recrystallization) | 90% (contains alcohol impurity) |
| Atom Economy | High (O2 is oxidant) | Low (Loss of acetic acid/glycine) | Low (Mg salts, oxalate loss) |
| Cost Driver | Enzyme availability | Raw material (Aldehyde) | Cryogenic cooling energy |
| Major Impurity | Unreacted Amino Acid | Ring-opened byproducts | Tertiary alcohol (Double addition) |
References
-
Synthesis of L-Cyclohexylalanine via Hydrogenation: ChemicalBook. "L-Cyclohexylalanine Preparation and Properties."[1]
-
Grignard Reaction with Oxalates (Mechanism & Pitfalls): Brainly/Textbook Ref. "Reaction of Grignard Reagents with Dimethyl/Diethyl Oxalate."
-
Enzymatic Oxidative Deamination (L-AAD): National Institutes of Health (PMC). "Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells." (Analogous process for Cyclohexylalanine).[1]
-
Azlactone Synthesis (Erlenmeyer): Organic Syntheses. "Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid." (General procedure adaptable for cyclohexyl analog).
-
Industrial Hydrogenation Selectivity: Google Patents. "Method for synthesis of cyclohexylpropionic acid derivatives." (Highlighting the difficulty of direct keto-acid hydrogenation).
Sources
Technical Guide: Optical Purity Assessment of Reduced 3-Cyclohexyl-2-oxopropanoic Acid
Executive Summary: The Analytical Challenge
The reduction of 3-cyclohexyl-2-oxopropanoic acid (cyclohexylpyruvate) yields 3-cyclohexyl-2-hydroxypropanoic acid (cyclohexyl lactic acid, CLA). This transformation is a critical step in the synthesis of peptide-mimetic drugs, particularly renin inhibitors and HIV protease inhibitors, where the stereochemistry at the
Achieving high Enantiomeric Excess (ee%) is mandatory, but assessing it is non-trivial due to two specific physicochemical hurdles:
-
Weak Chromophores: The molecule lacks a strong UV-absorbing aromatic system, making standard UV detection at >254 nm ineffective without derivatization.
-
Amphiphilic Nature: The cyclohexyl ring adds significant hydrophobicity, while the
-hydroxy acid moiety is highly polar, complicating separation on standard C18 columns.
This guide objectively compares the three industry-standard methodologies for assessing the optical purity of reduced CLA: Polarimetry , Direct Chiral HPLC , and Derivatization-HPLC .
Comparative Analysis of Methodologies
The following matrix evaluates the performance of available analytical techniques. Direct Chiral HPLC is identified as the superior balance of accuracy and throughput for process development.
| Feature | Method A: Direct Chiral HPLC (Recommended) | Method B: Derivatization HPLC | Method C: Polarimetry |
| Principle | Direct separation on polysaccharide CSPs (e.g., Chiralpak). | Reaction with chromophore (e.g., DNPI) | Rotation of polarized light ( |
| Accuracy (ee%) | High (>99.9% precision). | High, but risk of kinetic resolution during derivatization. | Low (susceptible to impurities). |
| Limit of Detection | Moderate (Requires 210 nm detection). | Excellent (UV 254 nm or Fluorescence). | Poor (Requires high conc. >10 mg/mL). |
| Throughput | High (15–20 min run time). | Low (Requires 1-2 hour sample prep). | Instant (but unreliable for <5% impurities). |
| Sample Destructive? | No. | Yes. | No. |
| Primary Risk | Peak tailing if acidic additive is omitted. | Racemization during derivatization reagents. | False readings from chiral impurities. |
Expert Insight: Why Polarimetry Fails
While polarimetry is fast, it is a bulk property measurement. The specific rotation of (S)-3-cyclohexyl-2-hydroxypropanoic acid is relatively low (
The "Product" Focus: Direct Chiral HPLC Methodology
The most robust "product" for this analysis is the Direct Chiral HPLC Method utilizing immobilized polysaccharide columns. This system avoids the kinetic resolution risks of derivatization and the inaccuracy of polarimetry.
Mechanism of Separation
The separation relies on the formation of transient diastereomeric complexes between the CLA enantiomers and the chiral stationary phase (CSP).
-
Stationary Phase: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or OD-H).
-
Interaction: Hydrogen bonding between the carbamate groups on the CSP and the hydroxyl/carboxyl groups of the analyte.
-
Critical Parameter: The inclusion of an acidic modifier (TFA) is non-negotiable. Without it, the carboxylic acid moiety ionizes, leading to severe peak tailing and loss of resolution.
Visualizing the Workflow
The following diagram illustrates the validated workflow for assessing the reduction product.
Figure 1: Validated analytical workflow for optical purity assessment. Note the mandatory confirmation of polarimetry results via HPLC.
Validated Experimental Protocol
This protocol is designed to be self-validating. The generation of a racemic standard (Step 1) is required to establish retention times for both enantiomers before analyzing the enzymatic/catalytic product.
Step 1: Generation of Racemic Standard (System Suitability)
-
Reagents: this compound (50 mg), Sodium Borohydride (NaBH4, 10 mg), Methanol (5 mL).
-
Procedure:
-
Dissolve keto acid in methanol at
. -
Add NaBH4 slowly. Stir for 30 mins.
-
Quench with 1N HCl. Extract with Ethyl Acetate.
-
Evaporate and redissolve in HPLC Mobile Phase.
-
Result: This produces a 50:50 mixture of (R) and (S) enantiomers. Inject this FIRST to define separation resolution (
).
-
Step 2: Sample Preparation[2]
-
Concentration: 1.0 mg/mL in Mobile Phase.
-
Filtration: 0.45
m PTFE filter (Nylon filters may bind the acid).
Step 3: HPLC Conditions[2][3][4][5][6][7]
-
Column: Chiralpak AD-H or Chiralcel OD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Note: The 0.1% TFA is critical for peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV @ 210 nm .
-
Warning: Do not use 254 nm; the carbonyl absorption is negligible there.
-
Step 4: Data Analysis
Calculate Enantiomeric Excess (ee) using the peak areas (
Alternative: High-Sensitivity Derivatization
If the sample concentration is extremely low (< 0.1 mg/mL) or the matrix is complex (e.g., fermentation broth), direct UV detection at 210 nm may suffer from interference.
Protocol:
-
React crude acid with 3,5-dinitrophenyl isocyanate (DNPI) in toluene with a pyridine catalyst.
-
This converts the hydroxyl group into a carbamate with a strong UV chromophore.
-
Analysis: The derivative can be analyzed on the same Chiralpak columns but detected at 254 nm or 350 nm , increasing sensitivity by 100-fold.
Figure 2: Derivatization strategy for trace-level analysis.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from
-
Sigma-Aldrich. (2023). Basics of Chiral HPLC: Method Development Guide. Retrieved from
-
BenchChem. (2025).[4] Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers (Analogous alpha-hydroxy acid separation). Retrieved from
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[5] Retrieved from
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Switching Methods. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures for 3-Cyclohexyl-2-oxopropanoic Acid
[1]
Executive Summary & Chemical Identification
3-Cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvic acid ) is an
This guide outlines the mandatory procedures for the segregation, packaging, and disposal of this compound. These protocols are designed to ensure compliance with EPA (RCRA) regulations and maintain laboratory safety standards.
Chemical Profile[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 3-Cyclohexylpyruvic acid; |
| CAS Number | 13076-19-2 (Verify against container; often confused with 3-cyclohexylpropionic acid, CAS 701-97-3) |
| Molecular Formula | |
| Molecular Weight | 170.21 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Acidity (pKa) | ~2.5 – 3.5 (Estimated for |
| Hazard Classification | Irritant (Skin/Eye), Corrosive (High concentrations) |
Hazard Characterization & Compatibility
Effective disposal begins with understanding the chemical's reactivity. This compound is a functionalized organic acid .
Core Hazards
-
Acidity: It acts as a proton donor. Direct contact can cause chemical burns or severe irritation to mucous membranes.
-
Reactivity (
-Keto functionality): While generally stable, -keto acids are susceptible to oxidative decarboxylation in the presence of strong oxidizers (e.g., hydrogen peroxide, permanganates). -
Incompatibility:
-
Strong Bases: Exothermic neutralization.
-
Oxidizers: Potential for gas evolution (
) and heat generation. -
Reactive Metals: Potential for hydrogen gas evolution.
-
Compatibility Matrix
| Chemical Class | Compatibility Status | Action |
| Organic Solvents | Compatible | Can be co-mingled with non-halogenated solvents if in solution. |
| Strong Oxidizers | INCOMPATIBLE | DO NOT MIX. Risk of rapid decomposition. |
| Strong Bases | Caution | Neutralize only under controlled conditions; otherwise, segregate. |
| Cyanides/Sulfides | INCOMPATIBLE | Acid contact releases toxic gas (HCN/H2S). |
Pre-Disposal Handling & Segregation
Objective: Isolate the chemical stream to prevent cross-contamination or accidental reaction before final pickup.
Decision Logic: Waste Stream Selection
The physical state of the waste dictates the disposal path. Use the diagram below to determine the correct waste stream.
Figure 1: Waste Stream Decision Tree for this compound.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Use this for expired stocks, spilled powder, or contaminated solids.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Transfer the solid carefully to the container. Avoid generating dust.[1]
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Chemical Name: "this compound".
-
Hazard Checkbox: Select "Toxic" and "Corrosive" (if applicable by local definition) or "Irritant".
-
Composition: "100%".
-
-
Storage: Store in the Solid Organic Waste satellite accumulation area. Do not store with solid oxidizers.
Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)
Use this for HPLC waste, mother liquors, or dissolved stocks.
-
Characterize Solvent: Identify the primary solvent (e.g., Methanol, Acetonitrile, Water).
-
Segregation:
-
If Organic Solvent: Pour into the "Organic Solvent" carboy (Halogenated or Non-Halogenated as appropriate).
-
If Aqueous: Pour into the "Aqueous Acid" carboy.
-
Crucial Step: Ensure the receiving carboy does not contain basic waste (e.g., NaOH solutions) or oxidizers.
-
-
Labeling:
-
Update the carboy log sheet.
-
Add "this compound" and the approximate concentration (e.g., "< 1%").
-
Protocol C: Empty Container Disposal
-
Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (e.g., ethanol or water).
-
Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Protocol B) .
-
Defacing: Deface the label on the bottle using a permanent marker.
-
Final Step: Discard the clean, defaced bottle in the designated glass recycling or trash bin, strictly following your facility's "Empty Container" policy.
Emergency Spill Response
Scenario: A 10g bottle of solid this compound shatters on the floor.
Figure 2: Immediate Spill Response Workflow.
Specific Neutralization (Optional for Spills):
If a large aqueous spill occurs, you may apply Sodium Bicarbonate (
Regulatory Compliance & Documentation
To ensure "Cradle-to-Grave" tracking required by the EPA (RCRA):
-
Waste Determination: This chemical is not typically P-listed or U-listed, but it exhibits the characteristic of Corrosivity (if pH < 2) or Toxicity (Irritant). Treat as Hazardous Chemical Waste .
-
Manifesting: Ensure the chemical name is written out in full on waste manifests. Do not use abbreviations like "3-CPA".
-
Satellite Accumulation: Waste must be moved from the lab to the central accumulation area within 3 days of the container becoming full.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 12756209: 3-Cyclohexyl-2-hydroxypropanoic acid (Analog Reference). Retrieved from [Link]
-
American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Institutes of Health (NIH). NIH Waste Disposal Guide.[2] Retrieved from [Link]
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for the lot in your possession before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
